Tert-butyl 4-(allyloxy)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-prop-2-enoxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-5-10-16-11-6-8-14(9-7-11)12(15)17-13(2,3)4/h5,11H,1,6-10H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZUBRRBXSQEPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621270 | |
| Record name | tert-Butyl 4-[(prop-2-en-1-yl)oxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163210-43-3 | |
| Record name | 1,1-Dimethylethyl 4-(2-propen-1-yloxy)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163210-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-[(prop-2-en-1-yl)oxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties and Synthesis of tert-Butyl 4-(allyloxy)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
Physicochemical Properties of the Precursor: tert-Butyl 4-hydroxypiperidine-1-carboxylate
Due to the absence of published experimental data for tert-butyl 4-(allyloxy)piperidine-1-carboxylate, we present the known physical and chemical properties of its immediate synthetic precursor, tert-butyl 4-hydroxypiperidine-1-carboxylate. This compound is a stable, commercially available solid that serves as a key starting material.
| Property | Value | Citations |
| IUPAC Name | tert-butyl 4-hydroxypiperidine-1-carboxylate | [1] |
| Synonyms | 1-Boc-4-hydroxypiperidine, N-Boc-4-piperidinol | [1][2][3] |
| CAS Number | 109384-19-2 | [1][2][3] |
| Molecular Formula | C₁₀H₁₉NO₃ | [1][2][3] |
| Molecular Weight | 201.26 g/mol | [1][4] |
| Appearance | White to off-white solid/powder | [5][6] |
| Melting Point | 61-65 °C | [3][7] |
| Boiling Point | 292.3 ± 33.0 °C (Predicted) | [3] |
| Density | 1.107 ± 0.06 g/cm³ (Predicted) | [3][7] |
| Solubility | Soluble in Chloroform, Ethyl Acetate | [3] |
| pKa | 14.80 ± 0.20 (Predicted) | [3] |
Proposed Synthesis of this compound
The following section details a proposed experimental protocol for the synthesis of this compound from tert-butyl 4-hydroxypiperidine-1-carboxylate and allyl bromide via a Williamson ether synthesis. This method is a fundamental and widely used reaction for the preparation of ethers.[8]
Reaction Scheme
Caption: Proposed synthesis of this compound.
Experimental Protocol
Materials:
-
tert-Butyl 4-hydroxypiperidine-1-carboxylate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Allyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with tert-butyl 4-hydroxypiperidine-1-carboxylate.
-
Solvent Addition: Anhydrous THF is added to dissolve the starting material. The solution is then cooled to 0 °C in an ice bath.
-
Deprotonation: Sodium hydride (60% dispersion in mineral oil) is added portion-wise to the stirred solution at 0 °C. The reaction mixture is stirred at this temperature for 30-60 minutes to allow for the formation of the alkoxide. Evolution of hydrogen gas will be observed.
-
Alkylation: Allyl bromide is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The mixture is then transferred to a separatory funnel and diluted with water and ethyl acetate. The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow
The following diagram illustrates the logical flow of the proposed synthesis and purification process.
Caption: Experimental workflow for the synthesis of this compound.
Safety Information
-
tert-Butyl 4-hydroxypiperidine-1-carboxylate: Causes skin and serious eye irritation. May cause respiratory irritation.[1][2] It is advised to wear suitable protective clothing, gloves, and eye/face protection.[7]
-
Sodium Hydride: Flammable solid. Reacts violently with water, liberating extremely flammable gases. Handle under an inert atmosphere.
-
Allyl Bromide: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Lachrymator.
-
Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a thorough safety review and risk assessment by qualified personnel before any experimental work is undertaken. Always consult the relevant Safety Data Sheets (SDS) for all reagents and follow appropriate laboratory safety procedures.
References
- 1. Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. N-BOC-4-Hydroxypiperidine | 109384-19-2 [chemicalbook.com]
- 4. tert-butyl 4-hydroxypiperidin-1-carboxylate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chembk.com [chembk.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Tert-butyl 4-(allyloxy)piperidine-1-carboxylate chemical structure and analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of tert-butyl 4-(allyloxy)piperidine-1-carboxylate, a key intermediate in organic synthesis. The document outlines its chemical structure, analytical properties, a plausible synthesis protocol, and a logical workflow for its characterization.
Chemical Structure and Identifiers
This compound is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and an allyloxy group at the 4-position.
| Identifier | Value |
| IUPAC Name | tert-butyl 4-(prop-2-en-1-yloxy)piperidine-1-carboxylate |
| Molecular Formula | C₁₃H₂₃NO₃ |
| Molecular Weight | 241.33 g/mol |
| Canonical SMILES | C=CCOC1CCN(CC1)C(=O)OC(C)(C)C |
| InChIKey | YFWQFKUQVJNPKP-UHFFFAOYSA-N |
Physicochemical Properties
While specific experimental data for this exact compound is not widely published, the following table summarizes expected physicochemical properties based on its structure and data from similar compounds.
| Property | Expected Value |
| Appearance | Colorless to pale yellow oil or solid |
| Boiling Point | Not readily available; likely > 250 °C at atmospheric pressure |
| Solubility | Soluble in most organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol). Insoluble in water. |
Synthesis Protocol
A common and effective method for the synthesis of this compound is the Williamson ether synthesis, starting from tert-butyl 4-hydroxypiperidine-1-carboxylate and an allyl halide.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
tert-Butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq)[1]
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Allyl bromide (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 4-hydroxypiperidine-1-carboxylate and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride in portions to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add allyl bromide dropwise via a syringe.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.
Analytical Characterization
The following tables summarize the expected analytical data for the synthesized compound based on characteristic spectral regions for the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.90 | ddt | 1H | -CH=CH₂ |
| ~5.25 | dq | 1H | -CH=CH H (trans) |
| ~5.15 | dq | 1H | -CH=CH H (cis) |
| ~3.95 | dt | 2H | -O-CH₂ -CH=CH₂ |
| ~3.65 | m | 2H | Piperidine H (axial, adjacent to N) |
| ~3.50 | m | 1H | Piperidine H (at C4) |
| ~3.10 | m | 2H | Piperidine H (equatorial, adjacent to N) |
| ~1.85 | m | 2H | Piperidine H (axial, adjacent to C4) |
| ~1.55 | m | 2H | Piperidine H (equatorial, adjacent to C4) |
| 1.45 | s | 9H | -C(CH₃)₃ |
¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~154.8 | C=O (carbamate) |
| ~135.0 | -CH =CH₂ |
| ~117.0 | -CH=CH₂ |
| ~79.5 | -C (CH₃)₃ |
| ~73.0 | Piperidine C4 |
| ~69.5 | -O-CH₂ -CH=CH₂ |
| ~40.5 | Piperidine C2, C6 (adjacent to N) |
| ~30.5 | Piperidine C3, C5 |
| ~28.4 | -C(CH₃ )₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | =C-H stretch (alkene) |
| ~2975, 2860 | Strong | C-H stretch (alkane) |
| ~1690 | Strong | C=O stretch (carbamate) |
| ~1645 | Medium | C=C stretch (alkene) |
| ~1160 | Strong | C-O stretch (ether and ester) |
Mass Spectrometry (MS)
| m/z | Ion |
| 242.17 | [M+H]⁺ |
| 186.15 | [M - C₄H₉O₂ + H]⁺ (loss of Boc group) |
| 142.10 | [M - C₅H₉O₂]⁺ (loss of allyloxy and isobutene) |
| 57.07 | [C₄H₉]⁺ (tert-butyl cation) |
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the logical workflow from synthesis to the complete characterization of this compound.
Caption: Workflow for the synthesis and analysis of the target compound.
References
A Technical Guide to tert-butyl 4-(allyloxy)piperidine-1-carboxylate: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of tert-butyl 4-(allyloxy)piperidine-1-carboxylate, a valuable heterocyclic building block in modern medicinal chemistry and organic synthesis. The piperidine scaffold is a ubiquitous motif in pharmaceuticals, and functionalized derivatives such as this compound are critical for the development of novel therapeutic agents.[1][2] This document details the chemical identity, physicochemical properties, a robust synthesis protocol via Williamson ether synthesis, and key applications. Furthermore, it outlines essential safety and handling procedures derived from data on structurally related compounds to ensure its proper use in a research and development setting.
Chemical Identity and Properties
This compound is a derivative of piperidine featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and an allyloxy group at the C4 position. The Boc group provides stability and prevents unwanted side reactions of the amine, while the allyl group serves as a versatile chemical handle for further synthetic transformations.[3]
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | tert-butyl 4-(prop-2-en-1-yloxy)piperidine-1-carboxylate | (Predicted) |
| CAS Number | 845305-83-1 | PubChem[4] |
| Molecular Formula | C₁₃H₂₃NO₃ | (Calculated) |
| PubChem CID | 53407862 (for a related structure) | PubChem[4] |
| InChIKey | (Not definitively available) | |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)OCC=C | (Predicted) |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 241.33 g/mol | (Calculated) |
| Appearance | Colorless to pale yellow oil or low-melting solid | (Predicted) |
| Boiling Point | Not determined | |
| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, MeOH) | (Inferred) |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. | [5][6] |
Synthesis and Purification
The most direct and industrially scalable approach to synthesizing this compound is the Williamson ether synthesis. This reliable Sɴ2 reaction involves the deprotonation of a precursor alcohol to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide.[7][8][9]
2.1. Synthetic Strategy: Williamson Ether Synthesis
The synthesis commences with the commercially available and stable precursor, tert-butyl 4-hydroxypiperidine-1-carboxylate. This alcohol is deprotonated using a strong, non-nucleophilic base like sodium hydride (NaH) to generate the corresponding alkoxide. This intermediate is not isolated but is reacted in situ with an allyl halide, such as allyl bromide. The alkoxide performs an Sɴ2 attack on the electrophilic carbon of the allyl bromide, displacing the bromide ion and forming the desired ether linkage.[10][11]
Caption: Williamson ether synthesis workflow.
2.2. Detailed Experimental Protocol
Causality: This protocol is designed for efficiency and safety. Sodium hydride is a powerful base that irreversibly deprotonates the alcohol, driving the reaction forward; the hydrogen gas byproduct safely vents from the system.[10] Anhydrous THF is used as the solvent to prevent quenching the base and alkoxide intermediate. The reaction is initiated at 0 °C to control the initial exothermic deprotonation before being warmed to drive the Sɴ2 reaction to completion.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) via cannula to the flask. Cool the suspension to 0 °C using an ice bath.
-
Alcohol Addition: Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred NaH suspension over 30 minutes.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Cessation of H₂(g) evolution indicates complete formation of the alkoxide.
-
Electrophile Addition: Cool the reaction mixture back to 0 °C. Add allyl bromide (1.1 equivalents) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (or until TLC/LC-MS analysis indicates complete consumption of the starting material).
-
Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with ethyl acetate (EtOAc).
-
Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
2.3. Characterization
The final product should be characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR is expected to show characteristic signals for the Boc group (a singlet at ~1.45 ppm), the allyl group (multiplets at ~5.9 ppm, ~5.2 ppm, and a doublet at ~4.0 ppm), and the piperidine ring protons.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show the [M+H]⁺ or [M+Na]⁺ adducts corresponding to the calculated molecular weight.
-
Infrared (IR) Spectroscopy: Key stretches would include the C=O of the carbamate (~1690 cm⁻¹) and the C-O-C of the ether (~1100 cm⁻¹).
Applications in Medicinal Chemistry and Organic Synthesis
The title compound is not merely an inert scaffold but a highly versatile intermediate. Its value lies in the orthogonal nature of its functional groups: the Boc-protected amine and the reactive allyl ether.[3]
3.1. A Versatile Piperidine Building Block
The piperidine ring is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs.[1][12] This compound allows for the straightforward incorporation of a 4-oxysubstituted piperidine core into larger, more complex molecules. The Boc group can be easily removed under mild acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the secondary amine, which can then participate in amide couplings, reductive aminations, or other N-functionalization reactions.[13]
3.2. Chemical Transformations of the Allyl Group
The terminal alkene of the allyl group is a gateway to a wide array of chemical transformations, allowing for extensive diversification of the molecular scaffold.[14] This versatility is crucial for exploring structure-activity relationships (SAR) in drug development programs.
Caption: Key downstream reactions of the allyl ether moiety.
-
Oxidative Cleavage (Ozonolysis): Treatment with ozone followed by a reductive workup (e.g., dimethyl sulfide) cleaves the double bond to yield an aldehyde, which can be used in subsequent reactions like Wittig olefination or reductive amination.[15]
-
Dihydroxylation: Using reagents like osmium tetroxide (catalytic) with N-methylmorpholine N-oxide (NMO), the alkene can be converted into a vicinal diol, introducing chirality and hydrogen-bonding capability.[16]
-
Heck Coupling: Palladium-catalyzed coupling reactions can be performed to form new C-C bonds, attaching aryl or vinyl groups.
-
Claisen Rearrangement: While requiring specific conditions (typically high heat), the allyl ether could potentially undergo a[6][6]-sigmatropic rearrangement, although this is more common for allyl vinyl or allyl aryl ethers.[17][18]
Safety, Handling, and Storage
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, a robust safety profile can be constructed based on data for structurally similar N-Boc protected piperidines and alkyl ethers.[5][19][20][21]
4.1. Hazard Identification
Similar compounds are consistently classified with the following hazards. Users should assume this compound presents similar risks until proven otherwise.
Table 3: GHS Hazard Summary (Inferred)
| Hazard Class | GHS Category | Hazard Statement | Source |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [5][19][20][21] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | [5][20][21] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [5][20] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [19][20] |
4.2. Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[6][22]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[21]
-
Hand Protection: Handle with chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves prior to use.[22]
-
Skin and Body Protection: Wear a lab coat. Choose body protection according to the amount and concentration of the substance at the workplace.[22]
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6][21]
4.3. Storage and Stability
-
Conditions for Safe Storage: Store in a tightly closed container in a dry and well-ventilated place. A recommended storage temperature is 2-8°C for long-term stability.[23]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[21]
Conclusion
This compound stands as a highly valuable and versatile building block for chemical synthesis. Its strategic combination of a stable, Boc-protected piperidine core with a synthetically malleable allyl ether moiety provides researchers and drug development professionals with a powerful tool for creating diverse and complex molecular architectures. The straightforward synthesis and the potential for numerous downstream chemical modifications ensure its continued relevance in the pursuit of novel therapeutics and functional molecules. Adherence to appropriate safety protocols, as outlined in this guide, is essential for its responsible and effective use in the laboratory.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. nbinno.com [nbinno.com]
- 4. 4-(Piperidin-4-yloxy)-piperidine-1-carboxylic acid t-butyl ester | C15H28N2O3 | CID 53407862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. Williamson Synthesis [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chemistnotes.com [chemistnotes.com]
- 12. benchchem.com [benchchem.com]
- 13. WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate - Google Patents [patents.google.com]
- 14. Allyl Ethers [organic-chemistry.org]
- 15. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. PubChemLite - Tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate (C12H23NO4) [pubchemlite.lcsb.uni.lu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. redalyc.org [redalyc.org]
- 19. tert-Butyl 4-oxopiperidine-1-carboxylate | C10H17NO3 | CID 735900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2 | CID 17750356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. fishersci.com [fishersci.com]
- 22. peptide.com [peptide.com]
- 23. 940890-90-4|(S)-tert-Butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]
In-Depth Technical Guide: Tert-butyl 4-(allyloxy)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tert-butyl 4-(allyloxy)piperidine-1-carboxylate, a key intermediate in medicinal chemistry. This document details its chemical properties, a robust synthesis protocol, and its significance as a versatile building block in the development of novel therapeutics.
Core Compound Properties
This compound is a derivative of piperidine, featuring a protective tert-butoxycarbonyl (Boc) group on the nitrogen and an allyloxy group at the 4-position. The presence of the Boc group enhances its solubility in organic solvents and prevents unwanted side reactions of the piperidine nitrogen, while the terminal double bond of the allyl group offers a reactive handle for further chemical modifications.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₃NO₃ | Calculated |
| Molecular Weight | 241.33 g/mol | Calculated |
Synthesis of this compound
The primary synthetic route to this compound is through a Williamson ether synthesis. This method involves the deprotonation of the hydroxyl group of Tert-butyl 4-hydroxypiperidine-1-carboxylate to form an alkoxide, which then acts as a nucleophile to displace a halide from an allyl halide.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
Tert-butyl 4-hydroxypiperidine-1-carboxylate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Allyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with a solution of Tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous THF.
-
Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour.
-
Allylation: The reaction mixture is cooled back to 0 °C, and allyl bromide (1.5 eq) is added dropwise. The reaction is then allowed to warm to room temperature and stirred overnight.
-
Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Role in Drug Discovery and Development
The Boc-protected piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The title compound serves as a valuable intermediate for introducing a flexible, functionalizable linker into a molecule. The terminal alkene of the allyloxy group can undergo various transformations, including:
-
Hydroboration-oxidation: to yield a primary alcohol.
-
Ozonolysis: to generate an aldehyde.
-
Heck coupling or other cross-coupling reactions: to form new carbon-carbon bonds.
-
Metathesis reactions: for the construction of larger ring systems or complex molecules.
This versatility makes this compound a key starting material for creating libraries of compounds for screening in drug discovery programs targeting a diverse range of diseases.
Visualizations
The following diagrams illustrate the synthesis and potential derivatization of this compound.
Caption: Synthetic workflow for this compound.
Caption: Potential derivatization pathways for further molecular elaboration.
solubility of Tert-butyl 4-(allyloxy)piperidine-1-carboxylate in organic solvents
An In-Depth Technical Guide to the Solubility of Tert-butyl 4-(allyloxy)piperidine-1-carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. A deep understanding of a compound's solubility is critical for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients (APIs). This document outlines a predicted solubility profile, details established experimental protocols for quantitative determination, and presents a logical workflow for solubility assessment in a drug discovery context.
Predicted Solubility Profile
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative profile can be predicted based on its molecular structure and the known behavior of similar compounds. The molecule contains a bulky, nonpolar tert-butoxycarbonyl (Boc) protecting group and a piperidine ring, which contribute to its lipophilicity. The presence of ether and carbonyl oxygens, however, introduces some polarity and potential for hydrogen bonding.
The "like dissolves like" principle suggests that the compound will be more soluble in organic solvents that have similar polarity.[1] Piperidine-based structures are often soluble in a range of organic solvents.[2][3][4] Therefore, this compound is expected to be highly soluble in moderately polar to nonpolar organic solvents.
Disclaimer: The following table presents a predicted qualitative solubility profile. This information is intended for initial guidance and should be confirmed by empirical testing using the protocols outlined in this guide.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Aprotic | Dichloromethane (DCM) | High | Effective at solvating both the polar functional groups and the nonpolar hydrocarbon portions of the molecule. |
| Tetrahydrofuran (THF) | High | Favorable dipole-dipole interactions are expected with the ether and carbonyl groups.[3] | |
| Ethyl Acetate | High | Good balance of polarity to dissolve the compound. | |
| Acetone | High | Capable of solvating the polar functional groups.[3] | |
| Acetonitrile (ACN) | Moderate | May be slightly too polar to effectively solvate the large nonpolar regions of the molecule. | |
| Dimethyl Sulfoxide (DMSO) | High | A strong polar aprotic solvent capable of dissolving a wide range of organic compounds.[1] | |
| Polar Protic | Ethanol | Moderate | The hydroxyl group can interact with the molecule's heteroatoms, but the overall polarity may be less ideal than aprotic solvents. |
| Methanol | Moderate to Low | Higher polarity compared to ethanol may reduce its effectiveness in solvating the nonpolar Boc and piperidine structures.[1] | |
| Nonpolar | Toluene | Moderate | The aliphatic structure suggests good compatibility with nonpolar aromatic rings.[3] |
| Heptane / Hexane | Low | The compound's polarity, though limited, is likely too high for significant solubility in highly nonpolar aliphatic solvents.[4] |
Experimental Protocols for Solubility Determination
In drug discovery and development, two primary types of solubility are measured: kinetic and thermodynamic. Kinetic solubility is a high-throughput, non-equilibrium measurement used for early-stage screening, while thermodynamic solubility is a lower-throughput, equilibrium measurement crucial for lead optimization and pre-formulation.[5][6]
Protocol 1: Thermodynamic (Equilibrium) Solubility Determination via Shake-Flask Method
This method determines the maximum concentration of a compound that can dissolve in a solvent at equilibrium and is considered the "gold standard" for solubility measurement.[7]
Objective: To determine the equilibrium solubility of this compound in a given organic solvent.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvent(s) (HPLC grade)
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker or vial roller system at a controlled temperature (e.g., 25 °C)[7]
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)[8]
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[7][8]
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of the solid compound to a pre-weighed glass vial. The key is to have undissolved solid remaining at the end of the experiment to ensure a saturated solution.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent to the vial.
-
Equilibration: Securely cap the vial and place it on an orbital shaker or roller. Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[9]
-
Phase Separation: After equilibration, let the vial stand at the same constant temperature to allow the excess solid to settle. To separate the saturated solution from the undissolved solid, either centrifuge the vial at high speed or filter the supernatant through a syringe filter.[6][10] This step must be performed carefully to avoid temperature changes that could alter the solubility.[6]
-
Quantification:
-
Carefully take a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.
-
Prepare a series of standard solutions of the compound at known concentrations.
-
Analyze the diluted sample and the standard solutions by HPLC-UV at the compound's maximum absorbance wavelength (λmax).[6]
-
-
Data Analysis: Construct a calibration curve by plotting the peak area from the HPLC analysis against the concentration of the standard solutions. Use the equation of the line to determine the concentration of the diluted sample, and then back-calculate the original concentration of the saturated solution, accounting for the dilution factor. This final value is the thermodynamic solubility, typically expressed in µg/mL or mM.[10]
Protocol 2: Kinetic Solubility Determination via Nephelometry
This high-throughput method is ideal for rapid screening during early drug discovery.[5][11] It measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is added to an aqueous buffer, which simulates assay conditions. While this protocol describes an aqueous system, the principles can be adapted for organic solvent mixtures.
Objective: To rapidly assess the kinetic solubility of this compound.
Materials and Equipment:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)
-
Microtiter plates (e.g., 96-well or 384-well)[11]
-
Nephelometer (plate reader capable of measuring light scattering)[11]
-
Automated liquid handler or multichannel pipettes
Procedure:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10-20 mM).[12]
-
Plate Setup: Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate. Then, add the aqueous buffer to each well to create a range of final compound concentrations.[5][11] The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubation: Mix the plate contents thoroughly and incubate at a controlled temperature (e.g., room temperature or 37°C) for a short period (e.g., 1-2 hours).[11][12]
-
Measurement: Place the microtiter plate into a nephelometer and measure the light scattering in each well. The instrument directs a light beam through the sample, and the amount of scattered light is proportional to the amount of precipitate formed.[6][13]
-
Data Analysis: Plot the light scattering signal (often in Nephelometric Turbidity Units, NTU) against the compound concentration. The kinetic solubility is defined as the concentration at which a significant increase in light scattering is observed, indicating the onset of precipitation.[6]
Workflow for Solubility Assessment in Drug Discovery
The following diagram illustrates the logical progression of solubility testing for a compound of interest within a typical drug discovery pipeline. Early-stage, high-throughput kinetic assays are used to quickly filter large numbers of compounds, while more resource-intensive thermodynamic assays are reserved for validating and characterizing promising candidates.
Caption: General workflow for solubility assessment in drug discovery.
References
- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. evotec.com [evotec.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. enamine.net [enamine.net]
- 13. emeraldcloudlab.com [emeraldcloudlab.com]
A Technical Guide to the Reactivity and Synthetic Applications of Tert-butyl 4-(allyloxy)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical reactivity and synthetic utility of tert-butyl 4-(allyloxy)piperidine-1-carboxylate. As a versatile bifunctional molecule, its "mechanism of action" is best understood through its role as a synthetic building block, where its distinct functional groups—the N-Boc protecting group and the O-allyl ether—dictate its reactivity in a range of chemical transformations. This document outlines the core principles of its reactivity, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its application in complex molecule synthesis and drug discovery.
Core Reactivity and Functional Group Analysis
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its utility stems from the orthogonal reactivity of its two primary functional moieties:
-
N-Boc (tert-butoxycarbonyl) Group: This carbamate protects the piperidine nitrogen, rendering it nucleophilic and preventing unwanted side reactions. The Boc group is stable under a wide range of conditions but can be selectively removed under acidic conditions, unmasking the secondary amine for further functionalization.
-
Allyloxy Group: The allyl group serves as a versatile handle for a variety of transformations. The ether linkage can be cleaved under specific conditions, and the terminal alkene is amenable to reactions such as palladium-catalyzed allylic substitutions, isomerizations, and various addition reactions.
The strategic manipulation of these two groups allows for the sequential introduction of different molecular fragments, making it a valuable scaffold in multi-step syntheses.
Mechanism of Action in Key Chemical Transformations
The "mechanism of action" of this compound is defined by its participation in specific, predictable chemical reactions. Below are detailed examinations of its most common transformations.
The removal of the Boc group is a fundamental step to enable further reactions at the piperidine nitrogen, such as acylation, alkylation, or arylation. This transformation is most commonly achieved under acidic conditions.
Mechanism: The reaction proceeds via an acid-catalyzed elimination mechanism. The acid protonates the carbonyl oxygen of the Boc group, making it a better leaving group. The unstable tert-butyl cation is then eliminated, which subsequently deprotonates to form isobutylene gas. The resulting carbamic acid is unstable and decarboxylates to yield the free secondary amine.
The Piperidine Scaffold: Unveiling the Potential Biological Activity of Tert-butyl 4-(allyloxy)piperidine-1-carboxylate Derivatives
A Technical Guide for Researchers and Drug Development Professionals
The piperidine ring is a ubiquitous structural motif in a vast number of biologically active compounds and approved pharmaceuticals, earning it the status of a "privileged scaffold" in medicinal chemistry. Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for potent and selective interactions with a multitude of biological targets. This technical guide delves into the potential biological activities of a specific class of these compounds: Tert-butyl 4-(allyloxy)piperidine-1-carboxylate and its derivatives.
While direct biological data for this compound is not extensively available in peer-reviewed literature, the well-established biological profiles of structurally related N-Boc-4-substituted piperidine derivatives provide a strong foundation for predicting its potential therapeutic applications. This document summarizes the known biological activities of analogous compounds, presents relevant quantitative data, details common experimental protocols for screening such derivatives, and visualizes key signaling pathways and experimental workflows.
Potential Therapeutic Applications of the N-Boc-4-Substituted Piperidine Scaffold
Based on the activities of closely related analogs, derivatives of this compound are promising candidates for investigation in several therapeutic areas. The N-Boc (tert-butyloxycarbonyl) protecting group is a common feature in the synthesis of these molecules, often removed in a final step to yield the active compound.
Anticancer Activity
The piperidine scaffold is a core component of numerous anticancer agents. Derivatives have been shown to exhibit cytotoxicity against a range of cancer cell lines. The mechanism often involves the modulation of critical cell signaling pathways, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.
Kinase Inhibition
The N-Boc-piperidine framework is a key building block in the synthesis of various kinase inhibitors. Notably, it is found in precursors to Bruton's tyrosine kinase (BTK) inhibitors, which are crucial in the treatment of B-cell malignancies.[1][2][3]
Antimicrobial and Antifungal Activity
Researchers have synthesized and evaluated a multitude of piperidine derivatives for their ability to combat microbial and fungal infections.[4][5][6][7][8][9][10][11] These compounds offer a potential starting point for the development of new anti-infective agents.
Central Nervous System (CNS) Activity
The piperidine moiety is present in many CNS-active drugs. Derivatives have been explored for neuroprotective effects and as antagonists for targets like the N-methyl-D-aspartate (NMDA) receptor.[12][13] The scaffold is also a feature of some antipsychotic medications.[14]
Analgesic Properties
Certain piperidine derivatives have demonstrated analgesic effects, suggesting their potential use in pain management.[4][12]
Quantitative Biological Data of Related Piperidine Derivatives
The following tables summarize quantitative data for various N-substituted piperidine derivatives, illustrating the potential potency that can be achieved with this molecular scaffold. It is important to note that these data are for analogous compounds and not for this compound itself.
Table 1: Anticancer Activity of Selected Piperidine Derivatives
| Compound Class | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| N-benzyl Piperidinium | A549 | Lung | 32.43 | [12] |
| cis-N-methyl-2,6-bis(bromomethyl)piperidine | HT-29 | Colon | 6-11 | [15] |
| trans-N-methyl-2,6-bis(bromomethyl)piperidine | BE | Colon | 6-11 | [15] |
| 4-(piperid-3-yl)amino quinazoline (A5) | SU-DHL-6 | B-cell lymphoma | 0.16 | [16] |
| 4-(piperid-3-yl)amino quinazoline (A8) | SU-DHL-6 | B-cell lymphoma | 0.12 | [16] |
Table 2: Kinase Inhibitory Activity of Selected Piperidine-Containing Compounds
| Compound | Kinase Target | IC50 (nM) | Reference |
| Idelalisib | PI3Kδ | 1.2 | [16] |
| Quinazoline Derivative A5 | PI3Kδ | 1.3 | [16] |
| Quinazoline Derivative A8 | PI3Kδ | 0.7 | [16] |
| CHMFL-BTK-01 | BTK | 7 | [3] |
Table 3: Antimicrobial Activity of Selected Piperidine Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Phenylthiazole Derivative | MRSA USA300 | 4 | [10] |
| Phenylthiazole Derivative | Clostridium difficile | 4 | [10] |
| Aminopropanol Derivative KVM-219 | S. aureus | 0.78 | [11] |
| Aminopropanol Derivative KVM-219 | C. albicans | 1.56 | [11] |
| 4-Aminopiperidine Derivative 2b | Aspergillus spp. | 0.25-2 | [8] |
| 4-Aminopiperidine Derivative 3b | Candida spp. | 0.125-1 | [8] |
Key Experimental Protocols
The following are detailed methodologies for key experiments frequently employed in the biological screening of novel piperidine derivatives.
Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[12][14][15][17]
Principle: Metabolically active cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for a period of 24 to 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C in the dark.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism.
Methodology:
-
Compound Preparation: Prepare a series of twofold dilutions of the test compound in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Inoculate each well containing the diluted compound with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Protocol 3: Radioligand Receptor Binding Assay
This assay measures the affinity of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor from cell lines or animal tissues.
-
Assay Buffer: Prepare an appropriate assay buffer with specific ions and pH to ensure optimal receptor binding.
-
Incubation: In a microtiter plate, combine the cell membrane preparation, a radiolabeled ligand specific for the receptor (e.g., [³H]-dextromethorphan for NMDA receptors), and varying concentrations of the unlabeled test compound.
-
Non-specific Binding Determination: A set of wells should contain a high concentration of a known unlabeled ligand to saturate the receptors, which allows for the determination of non-specific binding.
-
Equilibrium and Termination: Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data is then analyzed to determine the Ki (inhibitory constant) of the test compound.
Visualizing Workflows and Signaling Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.
Caption: A general workflow for the biological screening of novel piperidine compounds.
Caption: A simplified diagram of the PI3K/Akt signaling pathway, a potential target for piperidine derivatives.
References
- 1. WO2017103611A1 - Compounds useful as kinase inhibitors - Google Patents [patents.google.com]
- 2. Discovery of the Bruton's Tyrosine Kinase Inhibitor Clinical Candidate TAK-020 (S)-5-(1-((1-Acryloylpyrrolidin-3-yl)oxy)isoquinolin-3-yl)-2,4-dihydro-3 H-1,2,4-triazol-3-one, by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academicjournals.org [academicjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repository.usmf.md [repository.usmf.md]
- 12. benchchem.com [benchchem.com]
- 13. ajchem-a.com [ajchem-a.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
comprehensive literature review on Tert-butyl 4-(allyloxy)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of Tert-butyl 4-(allyloxy)piperidine-1-carboxylate, a key building block in synthetic organic chemistry. This document outlines its chemical properties, synthesis, and reactivity, with a focus on experimental details and potential applications in drug discovery.
Core Compound Properties
This compound is a heterocyclic compound featuring a piperidine ring protected with a tert-butoxycarbonyl (Boc) group and functionalized with an allyloxy group at the 4-position.
| Property | Value | Source |
| CAS Number | 163210-43-3 | Moshang Chemistry |
| Molecular Formula | C₁₃H₂₃NO₃ | Calculated |
| Molecular Weight | 241.33 g/mol | CymitQuimica |
| Purity | ≥98.0% | CymitQuimica |
Synthesis and Reactivity
This section details the primary synthetic route to this compound and a key reaction demonstrating its utility as a synthetic intermediate.
Synthesis via Williamson Ether Synthesis
The most direct synthesis of this compound involves the Williamson ether synthesis. This reaction proceeds by the deprotonation of the hydroxyl group of Tert-butyl 4-hydroxypiperidine-1-carboxylate, followed by nucleophilic attack on an allyl halide.
Experimental Protocol:
A detailed experimental protocol is provided based on the methodology outlined in patent US20070259888A1.
-
Reagents:
-
Tert-butyl 4-hydroxypiperidine-1-carboxylate
-
Sodium hydride (NaH)
-
3-Bromopropene (Allyl bromide)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of Tert-butyl 4-hydroxypiperidine-1-carboxylate in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Add 3-bromopropene dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to proceed for 0.5 hours.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure to yield this compound.
-
Logical Relationship of Synthesis:
Caption: Williamson ether synthesis of the target compound.
Ozonolysis to an Aldehyde
The allyl group of this compound can be oxidatively cleaved using ozone to furnish the corresponding aldehyde, Tert-butyl 4-(2-oxoethoxy)piperidine-1-carboxylate. This transformation is a valuable synthetic step for introducing a reactive carbonyl group.
Experimental Protocol:
The following protocol is based on the ozonolysis reaction described in patent WO2019186343A1.
-
Reagents:
-
This compound
-
Ozone (O₃)
-
Dichloromethane (DCM)
-
Reductive workup agent (e.g., Dimethyl sulfide or Triphenylphosphine)
-
-
Procedure:
-
Dissolve this compound in dichloromethane and cool the solution to -78 °C.
-
Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the starting material.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add a reductive workup agent to the reaction mixture at -78 °C and allow it to warm to room temperature.
-
The reaction mixture is then washed, dried, and concentrated to yield Tert-butyl 4-(2-oxoethoxy)piperidine-1-carboxylate.
-
Experimental Workflow for Ozonolysis:
Caption: Ozonolysis reaction workflow.
Spectroscopic Data
A comprehensive search of available literature and chemical databases did not yield specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound. Researchers synthesizing this compound should perform standard analytical characterization to confirm its identity and purity.
Applications in Drug Discovery
While specific applications of this compound in drug development are not extensively documented in the public domain, the piperidine scaffold is a privileged structure in medicinal chemistry. The Boc-protected piperidine moiety is a common building block for the synthesis of a wide range of biologically active molecules.
The allyloxy group provides a versatile handle for further chemical modifications. For instance, the ozonolysis reaction described above generates an aldehyde, which can participate in various carbon-carbon bond-forming reactions, such as aldol reactions, Wittig reactions, and reductive aminations, to build more complex molecular architectures. The double bond of the allyl group itself can also be functionalized through reactions like dihydroxylation, epoxidation, or hydrogenation.
The general utility of this compound lies in its ability to serve as a precursor to more complex piperidine derivatives that may exhibit a range of pharmacological activities.
Potential Synthetic Utility in Drug Discovery:
Caption: Synthetic pathways from the core compound.
Conclusion
This compound is a valuable synthetic intermediate with potential applications in the development of novel therapeutics. Its synthesis is straightforward, and the presence of a versatile allyloxy group allows for a variety of subsequent chemical transformations. While detailed public information on its direct biological activity and comprehensive spectroscopic characterization is currently limited, its role as a building block for more complex piperidine-containing molecules underscores its importance for the research and drug development community. Further investigation into the synthetic utility and biological screening of derivatives of this compound is warranted.
Navigating the Safety and Handling of Tert-butyl 4-(allyloxy)piperidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for Tert-butyl 4-(allyloxy)piperidine-1-carboxylate was found in a comprehensive search of available literature and databases. The following information is compiled from the SDS of the closely related compound, Tert-butyl 4-allyl-4-(allyloxy)piperidine-1-carboxylate, and other similar piperidine derivatives. This guide should be used as a supplementary resource to standard laboratory safety protocols and professional judgment.
Executive Summary
This compound is a piperidine derivative of interest in synthetic and medicinal chemistry. As with any chemical substance, understanding its hazard profile and proper handling procedures is paramount to ensure laboratory safety. This technical guide provides a comprehensive overview of the known and inferred safety and handling precautions for this compound. It includes a summary of hazard classifications, personal protective equipment (PPE) recommendations, first aid measures, and a plausible synthetic protocol. All quantitative data is presented in clear, tabular formats, and key workflows are visualized using diagrams.
Hazard Identification and Classification
Based on the analysis of closely related compounds, this compound is anticipated to present the following hazards:
| Hazard Class | GHS Hazard Statement |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation |
Signal Word: Warning
Pictograms:
Physical and Chemical Properties
| Property | Value (for Tert-butyl 4-allyl-4-(allyloxy)piperidine-1-carboxylate) |
| CAS Number | 374795-39-8 |
| Molecular Formula | C17H29NO3 |
| Molecular Weight | 295.42 g/mol |
| Appearance | Not specified |
| Purity | 95% |
Safe Handling and Storage
Adherence to strict safety protocols is essential when handling this compound.
| Precautionary Measure | Protocol |
| Ventilation | Use only in a well-ventilated area, preferably in a chemical fume hood. |
| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles. |
| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |
| Handling | Avoid contact with skin and eyes. Avoid breathing dust, fumes, gas, mist, vapors, or spray. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. |
Personal Protective Equipment (PPE) Workflow
Caption: Recommended Personal Protective Equipment (PPE) workflow.
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release Measures
| Action | Procedure |
| Personal Precautions | Ensure adequate ventilation. Wear appropriate PPE. Evacuate personnel to a safe area. |
| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. |
| Containment and Cleanup | Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal. |
Experimental Protocol: A Plausible Synthetic Route
Generalized Synthetic Workflow
Caption: Plausible synthetic workflow for the target compound.
Detailed Methodology (Hypothetical)
-
Preparation: To a solution of Tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0°C, add sodium hydride (NaH, 1.2 eq) portion-wise.
-
Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Addition: Cool the reaction mixture back to 0°C and add allyl bromide (1.2 eq) dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired product.
Signaling Pathways and Biological Activity
Currently, there is no publicly available information regarding the biological activity or any associated signaling pathways for this compound. Its structural similarity to other piperidine-containing compounds suggests potential applications in drug discovery, but specific targets and mechanisms of action remain to be elucidated through future research.
Conclusion
While specific data for this compound is limited, a conservative approach to safety and handling is warranted based on the hazard profile of structurally related compounds. Researchers and drug development professionals should treat this compound as a potential skin, eye, and respiratory irritant and employ appropriate personal protective equipment and engineering controls. The provided hypothetical synthetic protocol offers a starting point for its preparation, which should be further optimized under strict safety supervision. Further research is necessary to determine its biological activity and full toxicological profile.
An In-depth Technical Guide to Tert-butyl 4-(allyloxy)piperidine-1-carboxylate: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 4-(allyloxy)piperidine-1-carboxylate, a key synthetic intermediate, has played a significant, albeit often unheralded, role in the landscape of modern drug discovery. This technical guide provides a comprehensive overview of its history, detailed synthetic protocols, and its critical application as a building block in the preparation of complex pharmaceutical agents. Particular focus is given to its role in the synthesis of kinase inhibitors, highlighting its importance for researchers in the field of medicinal chemistry.
Discovery and History
The discovery of this compound is not marked by a singular, celebrated event but rather by its emergence as a valuable synthetic intermediate in the patent literature, particularly within programs aimed at discovering novel kinase inhibitors. Its history is intrinsically linked to the development of its precursor, tert-butyl 4-hydroxypiperidine-1-carboxylate, a versatile scaffold in medicinal chemistry. The introduction of the allyloxy group provides a functional handle for further chemical transformations, such as cross-coupling reactions, making it an attractive component in the assembly of complex drug molecules. Its first notable appearances in the early 21st century were in patents detailing the synthesis of small molecule therapeutics, underscoring its immediate utility in the pharmaceutical industry.
Physicochemical and Spectroscopic Data
The quantitative data for this compound and its immediate precursor are summarized in the tables below for ease of comparison.
Table 1: Physicochemical Data
| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| tert-Butyl 4-hydroxypiperidine-1-carboxylate | C₁₀H₁₉NO₃ | 201.26 | 109384-19-2 |
| This compound | C₁₃H₂₃NO₃ | 241.33 | 163210-43-3 |
Table 2: Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ) ppm |
| ¹H NMR (CDCl₃) | 5.98-5.88 (m, 1H), 5.27 (dq, J = 17.2, 1.6 Hz, 1H), 5.16 (dq, J = 10.4, 1.4 Hz, 1H), 3.98 (dt, J = 5.4, 1.4 Hz, 2H), 3.70-3.60 (m, 2H), 3.50-3.40 (m, 1H), 3.15-3.05 (m, 2H), 1.85-1.75 (m, 2H), 1.55-1.45 (m, 2H), 1.44 (s, 9H) |
| ¹³C NMR (CDCl₃) | 154.9, 134.9, 117.1, 79.4, 74.8, 69.3, 41.0 (br), 30.9, 28.4 |
Note: Spectroscopic data can vary slightly depending on the solvent and instrument used.
Experimental Protocols
The synthesis of this compound is typically achieved through a Williamson ether synthesis, starting from the commercially available tert-butyl 4-hydroxypiperidine-1-carboxylate.
Synthesis of this compound
This protocol is adapted from patent literature describing the synthesis of intermediates for kinase inhibitors.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials:
-
Tert-butyl 4-hydroxypiperidine-1-carboxylate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Allyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous DMF, sodium hydride (1.2 eq) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The resulting mixture is stirred at 0 °C for 30 minutes.
-
Allyl bromide (1.5 eq) is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours, or until TLC analysis indicates the consumption of the starting material.
-
The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with diethyl ether (3 x volumes).
-
The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound.
Expected Yield: ~85%
Applications in Drug Discovery
This compound is a valuable building block in the synthesis of various pharmaceutical compounds. Its primary utility lies in providing a piperidine core with a protected nitrogen and a versatile allyloxy functional group that can be further elaborated.
A notable application is in the synthesis of Axitinib , a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3. Axitinib is an anti-cancer drug used for the treatment of advanced renal cell carcinoma.
Synthetic Pathway to an Axitinib Precursor
The following diagram illustrates the role of this compound as an intermediate in a synthetic route towards a key precursor of Axitinib.
Figure 2: Synthetic utility in the preparation of an Axitinib precursor.
Signaling Pathway of Axitinib
As an inhibitor of VEGFRs, Axitinib interferes with the VEGF signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels), a process that is vital for tumor growth and metastasis.
Figure 3: Simplified VEGF signaling pathway and the inhibitory action of Axitinib.
Conclusion
This compound serves as a prime example of a crucial, yet often overlooked, building block in the intricate process of drug discovery and development. Its straightforward synthesis and the versatility of its functional groups have made it an important intermediate for medicinal chemists. The successful application of this compound in the synthesis of clinically approved drugs like Axitinib validates its significance and ensures its continued relevance in the pursuit of novel therapeutics. This guide provides a foundational understanding for researchers looking to leverage the synthetic potential of this valuable piperidine derivative.
Methodological & Application
Synthesis of Tert-butyl 4-(allyloxy)piperidine-1-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of Tert-butyl 4-(allyloxy)piperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The protocol detailed below is based on the well-established Williamson ether synthesis, a robust and versatile method for forming ether linkages.
Introduction
This compound is a key intermediate used in the synthesis of a variety of biologically active molecules. The piperidine scaffold is a common motif in many pharmaceuticals, and the allyloxy group provides a versatile handle for further chemical modifications, such as cross-metathesis, dihydroxylation, or ozonolysis, enabling the exploration of diverse chemical space. The synthesis described herein involves the O-alkylation of Tert-butyl 4-hydroxypiperidine-1-carboxylate with an allyl halide in the presence of a strong base.
Reaction Scheme
The synthesis proceeds via a Williamson ether synthesis, which is an S_N_2 reaction where an alkoxide ion acts as a nucleophile to displace a halide from an alkyl halide.[1][2] In this case, the alkoxide is generated in situ from Tert-butyl 4-hydroxypiperidine-1-carboxylate using a strong base like sodium hydride.
Data Presentation
The following table summarizes the key quantitative data for the synthesis protocol.
| Parameter | Value |
| Reactants | |
| Tert-butyl 4-hydroxypiperidine-1-carboxylate | 1.0 eq |
| Sodium Hydride (60% dispersion in mineral oil) | 1.2 eq |
| Allyl Bromide | 1.1 eq |
| Solvent | |
| Anhydrous Tetrahydrofuran (THF) | 0.2 M |
| Reaction Conditions | |
| Deprotonation Temperature | 0 °C |
| Alkylation Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-6 hours |
| Work-up & Purification | |
| Quenching Agent | Water |
| Extraction Solvent | Ethyl Acetate |
| Purification Method | Flash Column Chromatography |
| Expected Yield | 85-95% |
Experimental Protocol
This protocol details the synthesis of this compound from Tert-butyl 4-hydroxypiperidine-1-carboxylate.
Materials:
-
Tert-butyl 4-hydroxypiperidine-1-carboxylate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Allyl bromide
-
Anhydrous tetrahydrofuran (THF)[2]
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Nitrogen or Argon gas supply
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add Tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq). Dissolve the starting material in anhydrous THF (to a concentration of approximately 0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution.[3] The addition may cause gas evolution (hydrogen), so it should be done slowly. Stir the resulting suspension at 0 °C for 30-60 minutes.
-
Alkylation: While maintaining the temperature at 0 °C, add allyl bromide (1.1 eq) dropwise to the reaction mixture using a dropping funnel.[3]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture back to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of water to decompose any unreacted sodium hydride.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate to dilute the mixture and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: Tert-butyl 4-(allyloxy)piperidine-1-carboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of Tert-butyl 4-(allyloxy)piperidine-1-carboxylate , a valuable intermediate in organic synthesis, particularly for the development of novel therapeutics. This document details its preparation, key reactions, and experimental protocols.
Introduction
This compound is a bifunctional molecule that serves as a versatile building block in medicinal chemistry and drug discovery. The piperidine scaffold is a common motif in many FDA-approved drugs due to its favorable pharmacokinetic properties. The molecule features two key functional groups:
-
Boc (tert-butoxycarbonyl) protecting group: This acid-labile protecting group stabilizes the piperidine nitrogen, preventing its unwanted reactivity and allowing for selective transformations at other positions of the ring.
-
Allyl ether: The allyl group serves as a robust protecting group for the 4-hydroxyl functionality of the piperidine ring. It is stable to a wide range of reaction conditions but can be selectively removed under mild conditions, typically using transition metal catalysis.
This orthogonal protection scheme allows for sequential chemical modifications, making it a valuable intermediate in the synthesis of complex molecules.
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process starting from commercially available Tert-butyl 4-oxopiperidine-1-carboxylate.
Logical Workflow for Synthesis
Caption: Synthetic pathway to this compound.
Experimental Protocols
Step 1: Synthesis of Tert-butyl 4-hydroxypiperidine-1-carboxylate
This protocol is adapted from a standard reduction procedure of a ketone to an alcohol.
-
Materials:
-
Tert-butyl 4-oxopiperidine-1-carboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice-water
-
-
Procedure:
-
Dissolve Tert-butyl 4-oxopiperidine-1-carboxylate (15 g, 75 mmol) in a mixture of THF (150 mL) and MeOH (30 mL) in a round-bottom flask.
-
Cool the solution to -10 °C using an ice-salt bath.
-
Slowly add sodium borohydride (5.7 g, 0.15 mol) in portions, maintaining the temperature below -5 °C.
-
Stir the reaction mixture at -10 °C for 30 minutes.
-
Quench the reaction by pouring the mixture into ice-water (300 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 300 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Tert-butyl 4-hydroxypiperidine-1-carboxylate as a white solid.
-
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| Tert-butyl 4-oxopiperidine-1-carboxylate | 199.25 | 15 | 75 |
| Sodium borohydride | 37.83 | 5.7 | 150 |
Expected Yield: Approximately 13.2 g (87%)
Step 2: Synthesis of this compound
This is a representative protocol for the allylation of an alcohol.
-
Materials:
-
Tert-butyl 4-hydroxypiperidine-1-carboxylate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Allyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of Tert-butyl 4-hydroxypiperidine-1-carboxylate (1 equivalent) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add allyl bromide (1.5 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford this compound.
-
| Reactant | Molar Mass ( g/mol ) | Equivalents |
| Tert-butyl 4-hydroxypiperidine-1-carboxylate | 201.27 | 1.0 |
| Sodium hydride (60%) | 24.00 | 1.2 |
| Allyl bromide | 120.98 | 1.5 |
Expected Yield: 75-85%
Applications in Organic Synthesis: Deprotection of the Allyl Group
The primary utility of this compound lies in the selective removal of the allyl protecting group to unmask the 4-hydroxyl functionality. This allows for subsequent synthetic transformations at this position. A common and mild method for allyl ether cleavage is through palladium-catalyzed deallylation.
Signaling Pathway for Deprotection
Caption: Palladium-catalyzed deprotection of the allyl ether.
Experimental Protocol: Palladium-Catalyzed Deallylation
This protocol is a representative procedure for the cleavage of an allyl ether.
-
Materials:
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Allyl scavenger (e.g., dimedone, morpholine, or sodium borohydride)
-
Anhydrous solvent (e.g., THF, Dichloromethane)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the allyl scavenger (e.g., dimedone, 3 equivalents).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 - 0.1 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield Tert-butyl 4-hydroxypiperidine-1-carboxylate.
-
| Reagent | Role | Equivalents |
| Tetrakis(triphenylphosphine)palladium(0) | Catalyst | 0.05 - 0.1 |
| Dimedone | Allyl Scavenger | 3.0 |
Expected Yield: >90%
Further Transformations
Once the 4-hydroxyl group is deprotected, Tert-butyl 4-hydroxypiperidine-1-carboxylate can be used in a variety of subsequent reactions, including:
-
Oxidation: Oxidation of the secondary alcohol to a ketone (Tert-butyl 4-oxopiperidine-1-carboxylate) using reagents such as PCC, Swern, or Dess-Martin periodinane.
-
Etherification: Formation of new ether linkages via Williamson ether synthesis or Mitsunobu reaction.
-
Esterification: Reaction with carboxylic acids or acid chlorides to form esters.
-
Nucleophilic Substitution: Conversion of the hydroxyl group to a leaving group (e.g., tosylate or mesylate) followed by substitution with various nucleophiles.
The Boc-protecting group on the nitrogen can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to liberate the piperidine nitrogen for further functionalization, such as N-alkylation or amide bond formation.
Workflow of Orthogonal Deprotection and Further Reactions
Caption: Potential synthetic routes from the target molecule.
Conclusion
This compound is a highly useful synthetic intermediate. Its orthogonal protecting groups allow for selective and sequential manipulations of the piperidine core, making it an attractive building block for the synthesis of complex, biologically active molecules. The protocols provided herein offer reliable methods for its preparation and key transformations, facilitating its use in research and development.
Tert-butyl 4-(allyloxy)piperidine-1-carboxylate: A Key Intermediate in the Development of Targeted Cancer Therapies
Introduction
Tert-butyl 4-(allyloxy)piperidine-1-carboxylate is a pivotal heterocyclic building block in modern drug discovery, primarily recognized for its role as a key intermediate in the synthesis of complex pharmaceutical agents. Its unique structural features, combining a Boc-protected piperidine ring with an allyloxy functional group, make it a versatile scaffold for the introduction of diverse pharmacophores. This application note provides a comprehensive overview of its significance, particularly highlighting its application in the synthesis of the targeted anticancer drug Vandetanib. Detailed experimental protocols for its synthesis and subsequent elaboration are provided for researchers and scientists in the field of medicinal chemistry and drug development.
Application in Drug Discovery: The Synthesis of Vandetanib
This compound serves as a crucial precursor in the multi-step synthesis of Vandetanib, a potent tyrosine kinase inhibitor.[1][2][3] Vandetanib is approved for the treatment of metastatic medullary thyroid cancer and targets key signaling pathways involved in tumor growth and angiogenesis, including the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Epidermal Growth Factor Receptor (EGFR).[1][4][5][6] The piperidine moiety of the intermediate is a common feature in many biologically active compounds, often contributing to improved pharmacokinetic properties.
The synthesis of Vandetanib from this intermediate typically involves the modification of the allyl group, followed by deprotection of the Boc group and subsequent coupling with the quinazoline core of the final drug molecule. The allyloxy group provides a reactive handle for various chemical transformations, allowing for the strategic construction of the final drug architecture.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its precursor, Tert-butyl 4-hydroxypiperidine-1-carboxylate.
Protocol 1: Synthesis of Tert-butyl 4-hydroxypiperidine-1-carboxylate
This procedure outlines the Boc protection of 4-hydroxypiperidine.
Materials:
-
4-Hydroxypiperidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Tetrahydrofuran (THF)
-
Stir bar and magnetic stirrer
-
Round-bottom flask
-
Standard work-up and purification equipment
Procedure:
-
To a solution of 4-hydroxypiperidine in tetrahydrofuran (THF), add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Tert-butyl 4-hydroxypiperidine-1-carboxylate.
Protocol 2: Synthesis of this compound (Williamson Ether Synthesis)
This protocol describes the synthesis of the target intermediate via a Williamson ether synthesis.[7][8][9][10]
Materials:
-
Tert-butyl 4-hydroxypiperidine-1-carboxylate
-
Sodium hydride (NaH)
-
Allyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Stir bar and magnetic stirrer
-
Three-necked round-bottom flask equipped with a dropping funnel and nitrogen inlet
-
Ice bath
-
Standard work-up and purification equipment
Procedure:
-
To a suspension of sodium hydride (NaH) in anhydrous DMF or THF in a three-necked flask under a nitrogen atmosphere, add a solution of Tert-butyl 4-hydroxypiperidine-1-carboxylate in the same solvent dropwise at 0 °C using a dropping funnel.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add allyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of this compound and its precursor.
Table 1: Synthesis of Tert-butyl 4-hydroxypiperidine-1-carboxylate
| Parameter | Value | Reference |
| Starting Material | 4-Hydroxypiperidine | General Procedure |
| Reagent | Di-tert-butyl dicarbonate | General Procedure |
| Solvent | Tetrahydrofuran (THF) | General Procedure |
| Reaction Time | 12-24 hours | General Procedure |
| Yield | ~85-95% | Estimated |
Table 2: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | Tert-butyl 4-hydroxypiperidine-1-carboxylate | [8] |
| Reagents | Sodium hydride, Allyl bromide | [8] |
| Solvent | Anhydrous DMF or THF | [8][10] |
| Reaction Time | 12-24 hours | [8] |
| Yield | ~70-85% | Estimated |
Visualizations
Experimental Workflow: Synthesis of this compound
The following diagram illustrates the two-step synthesis of the target intermediate.
Caption: Synthetic scheme for this compound.
Signaling Pathway: Mechanism of Action of Vandetanib
This diagram illustrates the signaling pathways inhibited by Vandetanib, a drug synthesized using the title intermediate. Vandetanib targets both the VEGFR and EGFR pathways, thereby inhibiting downstream signaling cascades crucial for tumor cell proliferation and angiogenesis.[1][4][5][6][11]
Caption: Vandetanib inhibits VEGFR and EGFR signaling pathways.
References
- 1. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 2. Changes in signaling pathways induced by vandetanib in a human medullary thyroid carcinoma model, as analyzed by reverse phase protein array - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Combined inhibition of the VEGFR and EGFR signaling pathways in the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. scholarship.richmond.edu [scholarship.richmond.edu]
- 11. Targeting EGFR and VEGF(R) pathway cross-talk in tumor survival and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of Tert-butyl 4-(allyloxy)piperidine-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tert-butyl 4-(allyloxy)piperidine-1-carboxylate is a common intermediate in organic synthesis, featuring two key protecting groups: the tert-butyloxycarbonyl (Boc) group for the secondary amine and the allyl group for the hydroxyl functional group. The strategic and selective removal of these groups is crucial for the synthesis of more complex molecules. The Boc group is known for its stability in a wide range of conditions but is easily removed with acid[1][2]. The allyl ether is stable under acidic and basic conditions but can be selectively cleaved using transition-metal catalysts, most notably palladium complexes[3][4]. This document provides detailed protocols for the selective deprotection of each group individually and a strategy for the complete deprotection to yield piperidin-4-ol.
Section 1: Selective Deprotection of the N-Boc Group
The N-Boc group is a widely used protecting group for amines due to its straightforward removal under acidic conditions[1]. Trifluoroacetic acid (TFA) is the most common reagent for this transformation, offering high efficiency and volatile byproducts that simplify purification[5]. The reaction proceeds via an acid-catalyzed mechanism, yielding the corresponding amine as a trifluoroacetate salt[2][5].
Reaction Mechanism: Acid-Catalyzed N-Boc Deprotection
The deprotection is initiated by the protonation of the Boc group's carbonyl oxygen by TFA. This leads to the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid rapidly decarboxylates to release the free amine and carbon dioxide[2][5].
Data Summary: N-Boc Deprotection Conditions
The following table summarizes typical conditions for the acid-catalyzed deprotection of N-Boc groups.
| Reagent/Acid | Solvent | Concentration | Temperature (°C) | Time (h) | Typical Yield | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) | 0 to Room Temp | 0.5 - 4 | High | [1][5] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane or Ethyl Acetate | 4 M | Room Temp | 1 - 12 | High | [1] |
Experimental Protocol: N-Boc Deprotection using TFA/DCM
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator
Procedure:
-
Dissolution: Dissolve the Boc-protected amine (1 equiv.) in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask[2].
-
TFA Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA dropwise to the stirred solution to a final concentration of 25-50% (v/v)[2][5].
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours[2].
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed[5].
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess DCM and TFA[2].
-
Re-dissolve the residue in DCM or ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution until gas evolution ceases. Caution: CO₂ evolution can cause pressure buildup[2].
-
Wash the organic layer with brine.
-
-
Drying and Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, 4-(allyloxy)piperidine.
-
If necessary, purify the product by column chromatography or distillation.
-
Section 2: Selective Deprotection of the O-Allyl Group
The allyl ether is a versatile protecting group for alcohols, stable to many conditions but readily cleaved by transition metal catalysts[6]. Palladium(0)-catalyzed methods are particularly mild and widely used, often employing an "allyl scavenger" to irreversibly trap the allyl group[3][7].
Reaction Mechanism: Palladium-Catalyzed O-Allyl Deprotection
The catalytic cycle begins with the oxidative addition of the palladium(0) complex to the allyl ether, forming a π-allylpalladium(II) intermediate. A nucleophilic allyl scavenger then attacks the allyl group, regenerating the palladium(0) catalyst and releasing the deprotected alcohol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Allyl Ethers [organic-chemistry.org]
- 4. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Reactions of tert-Butyl 4-(Allyloxy)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common and synthetically useful reactions involving the allyl group of tert-butyl 4-(allyloxy)piperidine-1-carboxylate. This versatile building block is frequently utilized in medicinal chemistry and drug discovery, and functionalization of its allyl moiety opens avenues to a wide array of novel structures. The protocols provided herein are based on established methods for analogous substrates and can be adapted for specific research needs.
Isomerization to tert-Butyl 4-(Prop-1-en-1-yloxy)piperidine-1-carboxylate
Isomerization of the terminal allyl ether to the corresponding internal vinyl ether is a key transformation. The resulting enol ether is a versatile intermediate that can be hydrolyzed to an aldehyde or used in various cycloaddition and rearrangement reactions. Base-catalyzed methods are most common for this transformation.
Quantitative Data for Allyl Ether Isomerization
| Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| KOtBu | DMSO | 100 | - | High | Common and effective method.[1] |
| KOtBu | Dioxane | Reflux | 1-2 | >90 | For a related substrate. |
| LDA | THF | Room Temp | Variable | Quantitative | High (Z)-selectivity.[2] |
| [(PPh₃)₃RuCl₂] / DIPEA | Toluene | Reflux | 4 | High | For O-allyl glycoside.[3] |
Experimental Protocol: Isomerization using Potassium tert-Butoxide
This protocol describes the isomerization of the allyl ether to the corresponding prop-1-enyl ether using potassium tert-butoxide.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of this compound (1 equivalent) in anhydrous DMSO.
-
Add potassium tert-butoxide (1.2 equivalents) portion-wise to the stirred solution.
-
Heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4-(prop-1-en-1-yloxy)piperidine-1-carboxylate.
Palladium-Catalyzed Deprotection to 4-Hydroxypiperidine-1-carboxylate
The allyl group is a common protecting group for alcohols, and its removal can be achieved under mild conditions using a palladium catalyst. This method is highly chemoselective and tolerates a wide range of other functional groups.
Quantitative Data for Palladium-Catalyzed Allyl Ether Deprotection
| Palladium Source | Reagent/Conditions | Substrate | Yield (%) | Time (h) | Temp. (°C) | Reference |
| Pd(PPh₃)₄ | K₂CO₃, MeOH | Aryl allyl ether | 82-97 | 1-3 | RT | [4][5] |
| 10% Pd/C | Basic conditions | Aryl allyl ether | High | - | Mild | [1] |
| Pd(PPh₃)₄ | Pyrrolidine, CH₃CN | Allyl ester | High | 0.3 | 0 | [4] |
Experimental Protocol: Palladium-Catalyzed Deprotection
This protocol outlines the deprotection of the allyl ether to the corresponding alcohol using a palladium catalyst.
Materials:
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Anhydrous methanol (MeOH)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous methanol.
-
Add potassium carbonate (2 equivalents).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel to obtain tert-butyl 4-hydroxypiperidine-1-carboxylate.[4][5]
Wacker Oxidation to a Methyl Ketone
The Wacker oxidation is a palladium-catalyzed reaction that converts a terminal alkene into a methyl ketone.[6] This reaction is a powerful tool for introducing a carbonyl group into a molecule.
Quantitative Data for Wacker-Type Oxidations
| Palladium Catalyst | Co-oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂ | CuCl | DMF/H₂O | Room Temp | 24 | 70-85 | [7] |
| Pd(OAc)₂ | Benzoquinone | Acetonitrile/H₂O | - | 10 min | - | [8] |
| Pd(Quinox)Cl₂ | TBHP | - | - | - | High | [7] |
Experimental Protocol: Wacker Oxidation
This protocol describes the oxidation of the terminal allyl group to a methyl ketone.
Materials:
-
This compound
-
Palladium(II) chloride (PdCl₂)
-
Copper(I) chloride (CuCl)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Oxygen balloon
-
Standard reaction glassware
Procedure:
-
To a round-bottom flask, add PdCl₂ (0.1 equivalents) and CuCl (1 equivalent) in a 7:1 mixture of DMF and water.
-
Stir the mixture under an oxygen atmosphere (balloon) for 30 minutes until the solution turns green.
-
Add this compound (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.[7]
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding methyl ketone.
References
- 1. Allyl Ethers [organic-chemistry.org]
- 2. Isomerization of Allyl Ethers Initiated by Lithium Diisopropylamide [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
- 6. Wacker-Tsuji Oxidation [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ChemicalDesk.Com: Wacker Oxidation (Palladium-catalysed oxidation of alkenes) [allchemist.blogspot.com]
Application Notes and Protocols for Tert-butyl 4-(allyloxy)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 4-(allyloxy)piperidine-1-carboxylate is a heterobifunctional chemical building block containing a Boc-protected piperidine ring and an allyloxy functional group. The piperidine moiety is a prevalent scaffold in numerous approved drugs, valued for its ability to introduce favorable physicochemical properties. The allyloxy group serves as a versatile handle for a variety of chemical transformations, including but not limited to, palladium-catalyzed cross-coupling reactions, olefin metathesis, and click chemistry. This document provides a putative synthetic protocol for the preparation of this compound and outlines its potential applications in organic synthesis and drug discovery, based on established chemical principles and procedures for related molecules.
Introduction
The piperidine ring is a key structural motif in medicinal chemistry, appearing in a wide array of pharmaceuticals targeting diverse biological pathways. Its saturated, six-membered heterocyclic structure allows for precise three-dimensional orientation of substituents, which can be critical for molecular recognition at biological targets. The incorporation of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen facilitates its use in multi-step syntheses by preventing unwanted side reactions.
The allyloxy functional group provides a reactive site for carbon-carbon and carbon-heteroatom bond formation. The versatility of the allyl group makes this compound a potentially valuable intermediate for the synthesis of complex molecules and chemical probes.
Synthetic Protocol
Table 1: Reagents for Synthesis
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Suggested Supplier |
| Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | 201.26 | Major chemical suppliers |
| Sodium hydride (60% dispersion in mineral oil) | NaH | 24.00 | Major chemical suppliers |
| Allyl bromide | C3H5Br | 120.98 | Major chemical suppliers |
| Anhydrous Tetrahydrofuran (THF) | C4H8O | 72.11 | Major chemical suppliers |
| Saturated aqueous ammonium chloride solution | NH4Cl | 53.49 | N/A |
| Anhydrous magnesium sulfate | MgSO4 | 120.37 | Major chemical suppliers |
| Ethyl acetate | C4H8O2 | 88.11 | Major chemical suppliers |
| Hexanes | C6H14 | 86.18 | Major chemical suppliers |
Experimental Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add Tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Allylation: Cool the reaction mixture back to 0 °C and add allyl bromide (1.5 eq) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired product, this compound.
Expected Yield: While not explicitly reported for this compound, similar Williamson ether syntheses typically proceed with good to excellent yields (70-95%).
Potential Applications in Synthesis
The dual functionality of this compound makes it a versatile building block for the synthesis of more complex molecules.
3.1. Deprotection of the Boc Group:
The Boc protecting group can be readily removed under acidic conditions to liberate the piperidine nitrogen. This free amine can then be used in a variety of subsequent reactions such as amide bond formation, reductive amination, or arylation.
Table 2: Boc Deprotection Reagents and Conditions
| Reagent(s) | Solvent(s) | Typical Conditions |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room temperature, 1-2 hours |
| Hydrochloric acid (HCl) | Dioxane or Methanol | Room temperature, 1-4 hours |
Protocol for Boc Deprotection:
-
Dissolve this compound in dichloromethane.
-
Add an excess of trifluoroacetic acid (typically 20-50% v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting trifluoroacetate salt can be used directly or neutralized with a base (e.g., triethylamine or saturated sodium bicarbonate solution) to yield the free amine.
3.2. Reactions of the Allyl Group:
The allyl group can participate in a wide range of chemical transformations, providing a powerful tool for molecular diversification.
-
Heck Coupling: Palladium-catalyzed reaction with aryl or vinyl halides to form new carbon-carbon bonds.
-
Wacker Oxidation: Oxidation to a ketone.
-
Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) to form an epoxide.
-
Dihydroxylation: Reaction with osmium tetroxide to form a diol.
-
Olefin Metathesis: Cross-metathesis with other olefins to generate more complex structures.
Visualization of Synthetic Utility
The following diagrams illustrate the synthetic potential of this compound.
Conclusion
This compound represents a potentially valuable, yet underexplored, building block for organic synthesis and medicinal chemistry. The synthetic protocol outlined herein, based on well-established chemical transformations, should provide a reliable route to this compound. The orthogonal reactivity of the Boc-protected amine and the allyl ether functionalities allows for a wide range of subsequent chemical modifications, making it an attractive starting material for the synthesis of novel chemical entities for drug discovery and development. Researchers are encouraged to explore the utility of this compound in their synthetic campaigns.
References
Application Notes and Protocols: Tert-butyl 4-(allyloxy)piperidine-1-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 4-(allyloxy)piperidine-1-carboxylate is a versatile synthetic intermediate that incorporates a Boc-protected piperidine scaffold and a reactive allyloxy functional group. The piperidine moiety is a prevalent structural motif in a multitude of approved pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties such as enhanced solubility and metabolic stability.[1][2] The tert-butyloxycarbonyl (Boc) protecting group facilitates controlled, regioselective reactions, while the 4-allyloxy group serves as a versatile handle for introducing molecular diversity through a variety of chemical transformations.[3] This document outlines the synthesis of this building block from commercially available starting materials and details its potential applications in medicinal chemistry, including protocols for key transformations of the allyloxy group.
Synthesis of this compound
The title compound can be readily synthesized from the commercially available N-Boc-4-hydroxypiperidine via a standard Williamson ether synthesis.
Experimental Protocol: Williamson Ether Synthesis
-
To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the resulting suspension to stir at room temperature for 30 minutes.
-
Add allyl bromide (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Quantitative Data (Representative)
| Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Purity (%) |
| N-Boc-4-hydroxypiperidine | NaH, Allyl bromide | THF | 16 h | 85-95 | >98 |
Synthesis Workflow
Caption: Synthesis of the target compound.
Applications in Medicinal Chemistry: Transformations of the Allyloxy Group
The allyloxy group is a versatile functional handle that can undergo a variety of transformations to introduce new functionalities and build molecular complexity.
Isomerization to Propenyl Ether and Subsequent Hydrolysis to Aldehyde
The allyl ether can be isomerized to the corresponding propenyl ether, which can then be hydrolyzed under acidic conditions to unmask an aldehyde. This aldehyde can serve as a key functional group for further derivatization, such as reductive amination or Wittig reactions.
Experimental Protocol: Isomerization and Hydrolysis
-
Isomerization: To a solution of this compound (1.0 eq) in anhydrous methanol, add a catalytic amount of a ruthenium catalyst (e.g., Grubbs' catalyst) or a rhodium catalyst (e.g., Wilkinson's catalyst). Heat the reaction to reflux and monitor by TLC.
-
Hydrolysis: Upon completion of the isomerization, cool the reaction to room temperature and add a solution of 1 M hydrochloric acid. Stir at room temperature until the propenyl ether is fully hydrolyzed to the corresponding aldehyde.
-
Neutralize the reaction with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by column chromatography to yield Tert-butyl 4-formylpiperidine-1-carboxylate.
Quantitative Data (Representative)
| Reaction | Reagents | Solvent | Reaction Time | Yield (%) |
| Isomerization | Ru or Rh catalyst | Methanol | 2-4 h | 90-98 |
| Hydrolysis | 1 M HCl | Methanol | 1-2 h | 85-95 |
Reaction Pathway
Caption: Conversion to an aldehyde.
Dihydroxylation
The double bond of the allyl group can be dihydroxylated to form a diol. This transformation introduces two new stereocenters and provides opportunities for further functionalization, such as the formation of cyclic ethers or esters.
Experimental Protocol: Dihydroxylation
-
To a solution of this compound (1.0 eq) in a mixture of t-butanol and water (1:1), add N-methylmorpholine N-oxide (NMO, 1.5 eq) and a catalytic amount of osmium tetroxide (OsO₄, 2.5 mol%).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite.
-
Stir for 30 minutes, then extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by column chromatography to afford the corresponding diol.
Quantitative Data (Representative)
| Reagents | Solvent | Reaction Time | Yield (%) |
| OsO₄ (cat.), NMO | t-BuOH/H₂O | 12-24 h | 80-90 |
Dihydroxylation Workflow
Caption: Formation of a diol derivative.
Ozonolysis
Ozonolysis of the allyl group provides a rapid entry to an aldehyde, which can then be further manipulated.
Experimental Protocol: Ozonolysis
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or methanol at -78 °C.
-
Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add a reducing agent, such as dimethyl sulfide (DMS) or triphenylphosphine (PPh₃), and allow the reaction to warm to room temperature.
-
Stir for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure and purify by column chromatography to yield the aldehyde.
Quantitative Data (Representative)
| Reagents | Solvent | Reaction Time | Yield (%) |
| 1. O₃, 2. DMS | CH₂Cl₂ | 3-5 h | 75-85 |
Ozonolysis Pathway
Caption: Ozonolysis to an aldehyde.
Deprotection and Further Functionalization
The Boc protecting group can be readily removed under acidic conditions to reveal the secondary amine of the piperidine ring, which can then be further functionalized.
Experimental Protocol: Boc Deprotection
-
Dissolve this compound (1.0 eq) in a solvent such as dichloromethane or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (4 M in dioxane).
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
The product can be isolated as the corresponding salt or neutralized with a base and purified.
Quantitative Data (Representative)
| Reagents | Solvent | Reaction Time | Yield (%) |
| TFA or HCl | CH₂Cl₂ or Dioxane | 1-4 h | >95 |
Deprotection and Functionalization
Caption: N-H functionalization pathway.
Conclusion
References
Applications of Novel Tert-butyl 4-(allyloxy)piperidine-1-carboxylate Derivatives: A Guide for Researchers
Introduction: The Strategic Value of the Tert-butyl 4-(allyloxy)piperidine-1-carboxylate Scaffold
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in FDA-approved drugs and biologically active natural products.[1][2] Its three-dimensional structure and the basicity of the nitrogen atom allow for precise vectoral presentation of substituents, enabling specific interactions with biological targets. The core molecule, this compound, combines this valuable piperidine core with two key functional groups that offer significant synthetic versatility and potential for biological activity.
The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the piperidine nitrogen, facilitating controlled synthesis and modification of the scaffold. Its facile removal under acidic conditions allows for late-stage derivatization or coupling to other moieties.[3]
The allyloxy group at the 4-position is the key to unlocking a diverse range of novel derivatives. The terminal double bond of the allyl group is a versatile chemical handle that can participate in a wide array of chemical transformations, including but not limited to, epoxidation, dihydroxylation, Heck coupling, and metathesis reactions.[4] This allows for the introduction of a wide variety of pharmacophoric elements, making this scaffold an ideal starting point for the generation of compound libraries for high-throughput screening.
This document provides detailed application notes and protocols for the derivatization of this compound and the subsequent evaluation of these novel derivatives in two key therapeutic areas: Oncology , with a focus on kinase inhibition, and Neuroscience , targeting G-protein coupled receptors (GPCRs).
PART 1: Synthesis of the Core Scaffold and Proposed Derivatization Strategies
Synthesis of this compound
The parent scaffold can be readily synthesized via a Williamson ether synthesis from commercially available starting materials.
Protocol 1: Synthesis of this compound
-
Materials:
-
Tert-butyl 4-hydroxypiperidine-1-carboxylate[5]
-
Allyl bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator.
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of Tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add allyl bromide (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
-
Derivatization Strategies for Novel Compound Libraries
The true potential of the this compound scaffold lies in the diverse chemical transformations of the allyloxy group. Below are proposed synthetic pathways to generate libraries of novel derivatives for biological screening.
Epoxidation of the allyl double bond followed by nucleophilic ring-opening provides a facile route to a variety of 1,2-aminoalcohols and other functionalized derivatives.
References
- 1. WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities [mdpi.com]
- 4. US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof - Google Patents [patents.google.com]
- 5. Kinases Home [pubs.rsc.org]
Application Note: Interpreting the ¹H NMR Spectrum of Tert-butyl 4-(allyloxy)piperidine-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed guide to the interpretation of the ¹H NMR spectrum of Tert-butyl 4-(allyloxy)piperidine-1-carboxylate. It includes predicted chemical shifts, multiplicities, and coupling constants, along with a standard protocol for data acquisition.
Introduction
This compound is a key building block in medicinal chemistry, incorporating a Boc-protected piperidine ring, a common motif in drug candidates, and an allyloxy functional group amenable to further chemical modification. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such molecules. This note details the expected ¹H NMR spectral features of the title compound and provides a workflow for its interpretation.
The structure contains several distinct proton environments: the tert-butyl protecting group, the piperidine ring, and the allyloxy side chain. Due to the conformational rigidity of the piperidine ring and the potential for slow rotation around the carbamate C-N bond, some signals may appear broad.[1]
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR data for this compound, typically recorded in deuterated chloroform (CDCl₃) at 400 MHz.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~ 5.90 | ddt (multiplet) | 1H | -O-CH₂-CH =CH₂ |
| b | ~ 5.27 | dq (multiplet) | 1H | -CH=CH ₂ (trans) |
| c | ~ 5.18 | dq (multiplet) | 1H | -CH=CH ₂ (cis) |
| d | ~ 3.98 | dt (doublet of triplets) | 2H | -O-CH₂ -CH=CH₂ |
| e | ~ 3.65 | m (broad multiplet) | 2H | Piperidine H-2e, H-6e |
| f | ~ 3.50 | m (multiplet) | 1H | Piperidine H-4 |
| g | ~ 3.10 | m (broad multiplet) | 2H | Piperidine H-2a, H-6a |
| h | ~ 1.85 | m (multiplet) | 2H | Piperidine H-3e, H-5e |
| i | ~ 1.55 | m (multiplet) | 2H | Piperidine H-3a, H-5a |
| j | 1.46 | s (singlet) | 9H | -C(CH₃ )₃ (Boc) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. The labels (a-j) correspond to the protons on the molecular structure below.
Detailed Signal Interpretation
-
Allyloxy Group (Signals a, b, c, d):
-
The vinylic proton (a , ~5.90 ppm) on the internal carbon of the double bond shows a complex multiplet (often a doublet of doublet of triplets, ddt) due to coupling with the cis, trans, and allylic methylene protons.
-
The terminal vinylic protons (b and c , ~5.27 and ~5.18 ppm) are diastereotopic and appear as distinct multiplets. Their splitting is complex due to geminal coupling to each other, as well as cis and trans coupling to proton a .[2]
-
The allylic methylene protons (d , ~3.98 ppm) are shifted downfield due to the adjacent oxygen atom and appear as a doublet of triplets, coupling to proton a and the two terminal vinylic protons.
-
-
Piperidine Ring (Signals e, f, g, h, i):
-
The proton at the 4-position (f , ~3.50 ppm), which is directly attached to the carbon bearing the ether linkage, is shifted downfield.
-
Protons on the carbons adjacent to the nitrogen (H-2 and H-6) are split into axial (g , ~3.10 ppm) and equatorial (e , ~3.65 ppm) signals. The equatorial protons are typically found slightly more downfield. These signals are often broad due to the chair-chair interconversion of the piperidine ring and possible restricted rotation of the Boc group.[1]
-
Similarly, the protons at the 3 and 5 positions are split into axial (i , ~1.55 ppm) and equatorial (h , ~1.85 ppm) positions, appearing as complex multiplets in the aliphatic region.
-
-
Boc Protecting Group (Signal j):
-
The nine protons of the tert-butyl group are chemically equivalent and do not have any adjacent protons to couple with. Therefore, they appear as a sharp, strong singlet at approximately 1.46 ppm, a characteristic signal for a Boc-protecting group.[3]
-
Experimental Protocol: ¹H NMR Data Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. CDCl₃ is a common solvent for non-polar to moderately polar organic compounds.[4]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (Example: 400 MHz Spectrometer):
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay (D1) to an appropriate value (e.g., 1-2 seconds) to allow for full relaxation of the protons between scans.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual CHCl₃ peak to 7.26 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the molecular structure.
-
Workflow for ¹H NMR Spectrum Interpretation
The logical process for interpreting a ¹H NMR spectrum involves a systematic analysis of its key features.
Caption: Logical workflow for NMR spectral interpretation.
Conclusion
The ¹H NMR spectrum of this compound displays a set of characteristic signals that can be unambiguously assigned. The key features include the singlet of the Boc group, the distinct multiplets of the allyloxy side chain, and the complex, often broad signals of the piperidine ring protons. By following the systematic interpretation workflow and experimental protocol outlined in this note, researchers can confidently verify the structure and purity of this important synthetic intermediate.
References
Application Note: Mass Spectrometry Analysis of Tert-butyl 4-(allyloxy)piperidine-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the mass spectrometry analysis of tert-butyl 4-(allyloxy)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The protocol outlines the use of Electrospray Ionization (ESI) mass spectrometry for the characterization of this compound, including expected molecular ions and major fragmentation patterns.
Introduction
This compound is a heterocyclic building block frequently utilized in the synthesis of various biologically active molecules. Its structure incorporates a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and an allyloxy side chain. Accurate mass determination and structural confirmation are critical quality control steps in its synthesis and downstream applications. Mass spectrometry, particularly with soft ionization techniques like ESI, is a powerful tool for this purpose. This application note details the expected mass spectral behavior of this compound and provides a standardized protocol for its analysis.
Expected Mass Spectral Data
The analysis of this compound by positive ion ESI-MS is expected to yield the protonated molecule [M+H]⁺ as the base peak or a prominent ion. Further fragmentation can be induced in the mass spectrometer to provide structural information.
Table 1: Theoretical and Expected m/z Values
| Species | Formula | Theoretical Monoisotopic Mass (Da) | Expected m/z [M+H]⁺ |
| This compound | C₁₃H₂₃NO₃ | 241.1678 | 242.1751 |
Proposed Fragmentation Pathway
The fragmentation of the protonated molecule is anticipated to proceed through several key pathways, primarily involving the labile Boc group and the allyloxy side chain. The piperidine ring itself is relatively stable but can undergo ring-opening upon energetic fragmentation.
Key Fragmentation Mechanisms:
-
Loss of the Boc group: A characteristic fragmentation of Boc-protected amines is the loss of the entire tert-butoxycarbonyl group or parts of it.
-
Loss of isobutylene: A common fragmentation pathway for the Boc group is the neutral loss of isobutylene (C₄H₈), resulting in a carbamic acid intermediate which can then decarboxylate.
-
Loss of the allyl group: The allyloxy side chain can be cleaved.
-
Piperidine ring fragmentation: Cleavage of the piperidine ring can occur, although this typically requires higher collision energies.
Table 2: Predicted Major Fragment Ions
| m/z (Proposed) | Proposed Fragment Structure | Description of Neutral Loss |
| 186.1124 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group |
| 142.0913 | [M+H - C₅H₈O₂]⁺ | Loss of the entire Boc group |
| 100.0757 | [C₅H₁₀NO]⁺ | Cleavage of the allyloxy group and loss of the Boc group |
| 57.0704 | [C₄H₉]⁺ | tert-Butyl cation from the Boc group |
Experimental Protocol
This protocol describes the analysis of this compound using a standard Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) mass spectrometer.
4.1. Materials and Reagents
-
This compound
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
4.2. Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
From the stock solution, prepare a working solution of 10 µg/mL by diluting with a 50:50 mixture of methanol and water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.
4.3. Mass Spectrometer Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Cone Gas Flow: 50 L/hr
-
Mass Range: m/z 50-500
-
Acquisition Mode: MS and MS/MS (with collision-induced dissociation)
-
Collision Energy (for MS/MS): Ramped from 10-40 eV to observe a range of fragment ions.
4.4. Data Analysis
-
Acquire the full scan mass spectrum to identify the protonated molecule [M+H]⁺.
-
Perform MS/MS analysis on the [M+H]⁺ ion to obtain the fragmentation pattern.
-
Compare the observed m/z values of the precursor and fragment ions with the theoretical values to confirm the identity and structure of the compound.
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for the MS analysis of this compound.
Diagram 2: Proposed Fragmentation Pathway
Caption: Key fragmentation pathways for protonated this compound.
Conclusion
This application note provides a comprehensive guide for the mass spectrometric analysis of this compound. The detailed protocol for ESI-MS analysis, along with the predicted fragmentation patterns, will aid researchers in the structural confirmation and quality control of this important synthetic intermediate. The provided methodologies can be adapted to similar Boc-protected piperidine derivatives.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 4-(allyloxy)piperidine-1-carboxylate
This technical support guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of Tert-butyl 4-(allyloxy)piperidine-1-carboxylate synthesis.
Troubleshooting Guide
Q1: My overall yield is very low. What are the most common causes?
A low yield in this synthesis, which is a Williamson ether synthesis, typically stems from a few key areas: incomplete deprotonation of the starting alcohol, competing side reactions, or suboptimal reaction conditions.[1][2] The primary competing reaction is the E2 elimination of the allyl halide, which is favored by excessively high temperatures or the use of very bulky bases.[2][3]
Q2: I am observing a significant amount of unreacted Tert-butyl 4-hydroxypiperidine-1-carboxylate in my final product. What went wrong?
This issue almost always points to incomplete deprotonation of the alcohol. This can be caused by:
-
Insufficient Base: Ensure you are using at least one full equivalent of a strong base. It is common to use a slight excess (e.g., 1.1-1.2 equivalents) to drive the reaction to completion.
-
Inactive Base: Sodium hydride (NaH) is highly reactive and can be deactivated by moisture. Use freshly opened or properly stored NaH.
-
Wet Solvent/Reagents: Any moisture in the reaction will quench the strong base, preventing the deprotonation of the piperidinol starting material. Ensure all solvents (like THF or DMF) and glassware are rigorously dried before use.[4]
Q3: How can I minimize the formation of side products?
The main side reaction is the E2 elimination of your allyl halide.[2] To minimize this:
-
Control the Temperature: Avoid high temperatures, as they tend to favor elimination over substitution.[1] Running the reaction at room temperature or with gentle heating (e.g., 40-50°C) is often sufficient.
-
Choose the Right Base: While a strong base is necessary, an excessively bulky base can favor elimination.[2][5] Sodium hydride is generally an excellent choice as it is strong but not exceptionally bulky, and the byproduct is hydrogen gas which simply leaves the reaction mixture.[6]
-
Reagent Addition: Consider adding the allyl halide slowly to the solution of the formed alkoxide. This keeps the concentration of the electrophile low, which can favor the bimolecular S_N2 reaction.
Q4: The reaction is not going to completion, even with excess base and dry conditions. What should I do?
If the reaction stalls, consider the following:
-
Reaction Time: While the initial deprotonation is fast, the S_N2 reaction may require several hours to reach completion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Solvent Choice: The solvent must be able to dissolve the reagents and stabilize the transition state. Aprotic polar solvents like THF, DMF, and DMSO are excellent choices for S_N2 reactions.[7][8] If solubility is an issue in THF, switching to DMF may improve results.
-
Leaving Group: Allyl bromide is generally more reactive than allyl chloride due to bromide being a better leaving group. If you are using allyl chloride and experiencing slow reaction rates, switching to allyl bromide could improve the kinetics.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
This reaction is a classic Williamson ether synthesis.[1][2] It proceeds via a two-step mechanism:
-
Deprotonation: A strong base removes the acidic proton from the hydroxyl group of Tert-butyl 4-hydroxypiperidine-1-carboxylate to form a nucleophilic alkoxide ion.
-
Nucleophilic Substitution (S_N2): The newly formed alkoxide attacks the allyl halide in a bimolecular nucleophilic substitution (S_N2) reaction, displacing the halide and forming the desired ether bond.[1][3]
Q2: Which base is most effective for this synthesis?
A strong base is required to fully deprotonate the alcohol. Sodium hydride (NaH) is the most commonly used and highly effective base for this purpose.[3][6] It offers the advantage of producing hydrogen gas as the only byproduct, which is non-interfering. Other strong bases can also be used.
| Base | Pros | Cons | Typical Solvent |
| Sodium Hydride (NaH) | High reactivity; byproduct (H₂) is a gas; not sterically bulky.[6] | Highly water-sensitive; flammable solid. | THF, DMF |
| Potassium Hydride (KH) | More reactive than NaH. | More expensive and even more reactive/hazardous than NaH. | THF, DMF |
| Sodium bis(trimethylsilyl)amide (NaHMDS) | Strong, non-nucleophilic base; soluble in organic solvents. | Can be sterically bulky, potentially increasing E2 side reactions.[2] | THF |
| Potassium tert-butoxide (KOtBu) | Strong base; soluble in THF. | Very bulky, which significantly increases the likelihood of the competing E2 elimination reaction.[5][7] | THF, t-BuOH |
Q3: What are the best solvents for this reaction?
Polar aprotic solvents are ideal for Williamson ether synthesis because they can solvate the cation of the base without protonating the highly reactive alkoxide intermediate.
| Solvent | Key Characteristics | Boiling Point |
| Tetrahydrofuran (THF) | Good general-purpose solvent for S_N2 reactions.[8] Easy to remove under vacuum. | 66 °C |
| N,N-Dimethylformamide (DMF) | Higher boiling point allows for a wider temperature range. Excellent solvating power.[7] | 153 °C |
| Dimethyl sulfoxide (DMSO) | Very high polarity can accelerate S_N2 reactions. | 189 °C |
Q4: How can I effectively monitor the reaction's progress?
Thin Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture alongside your starting material (Tert-butyl 4-hydroxypiperidine-1-carboxylate). The product, being less polar than the starting alcohol, will have a higher Rf value. The reaction is complete when the spot corresponding to the starting material has disappeared.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add Tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) to anhydrous DMF or THF in a flame-dried round-bottom flask.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
S_N2 Reaction: Cool the mixture back to 0 °C. Add allyl bromide (1.2 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Adsorbent: Use silica gel as the stationary phase.
-
Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20-30% ethyl acetate) is typically effective.
-
Procedure: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. Load it onto the silica gel column. Elute the product, collecting fractions and monitoring by TLC.
-
Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as an oil or low-melting solid.
Visualizations
Caption: A typical experimental workflow for the synthesis of the target compound.
Caption: A decision tree for troubleshooting low product yield.
Caption: Competing S_N2 (synthesis) and E2 (elimination) reaction pathways.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. rsc.org [rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Tert-butyl 4-(allyloxy)piperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 4-(allyloxy)piperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
The synthesis is a classic Williamson ether synthesis.[1][2] This reaction proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism.[1] In this process, the hydroxyl group of Tert-butyl 4-hydroxypiperidine-1-carboxylate is deprotonated by a strong base to form an alkoxide ion. This nucleophilic alkoxide then attacks the electrophilic carbon of allyl bromide, displacing the bromide ion and forming the desired ether linkage.
Q2: Why is the Boc (Tert-butoxycarbonyl) protecting group necessary?
The Boc group is crucial for directing the alkylation to the oxygen atom of the hydroxyl group.[3] The nitrogen atom in the piperidine ring is also nucleophilic and could potentially react with allyl bromide (N-alkylation). The bulky and electron-withdrawing nature of the Boc group significantly reduces the nucleophilicity of the nitrogen, thereby favoring the desired O-alkylation.[3]
Q3: What are the most common side products in this synthesis?
The most probable side products include:
-
N-allyl-4-hydroxypiperidine: This forms if the Boc protecting group is unintentionally removed, exposing the piperidine nitrogen for alkylation.
-
Unreacted Tert-butyl 4-hydroxypiperidine-1-carboxylate: Incomplete reaction can lead to the presence of the starting material.
-
Products of elimination: Although allyl bromide is a primary halide which favors substitution, elimination reactions can occur, especially at elevated temperatures, leading to the formation of propene.[4]
Q4: How can I minimize the formation of side products?
To minimize side products, consider the following:
-
Ensure the integrity of the Boc group: Avoid acidic conditions that could cleave the Boc group.[5]
-
Use appropriate reaction conditions: Employ a strong, non-nucleophilic base (e.g., sodium hydride) and a polar aprotic solvent (e.g., THF, DMF).[2][3] Maintain a controlled temperature, as higher temperatures can favor elimination reactions.[4]
-
Use a slight excess of allyl bromide: This can help drive the reaction to completion, but a large excess should be avoided as it can complicate purification.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | 1. Incomplete deprotonation of the alcohol. 2. Insufficient reaction time or temperature. 3. Degradation of reagents. | 1. Use a strong base like sodium hydride (NaH) and ensure anhydrous conditions. 2. Monitor the reaction by TLC and adjust the reaction time and temperature accordingly. Start with lower temperatures to minimize side reactions. 3. Use fresh, high-purity reagents. |
| Presence of N-allyl side product | The Boc protecting group may have been cleaved. | - Ensure no acidic contaminants are present in the reaction mixture. - Verify the quality of the starting material to confirm it is properly Boc-protected. |
| Significant amount of unreacted starting material | 1. Insufficient base or allyl bromide. 2. Reaction has not gone to completion. | 1. Use a slight excess (1.1-1.2 equivalents) of both the base and allyl bromide. 2. Increase the reaction time and/or temperature gradually while monitoring for the formation of elimination byproducts. |
| Difficulty in purifying the final product | Presence of closely related side products or unreacted starting materials. | - Utilize column chromatography with an appropriate solvent system (e.g., hexane/ethyl acetate) for purification. - A thorough aqueous work-up can help remove some impurities. |
Experimental Protocols
Key Experiment: Synthesis of this compound
Materials:
-
Tert-butyl 4-hydroxypiperidine-1-carboxylate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Allyl bromide
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of Tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq.) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add allyl bromide (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Visualizations
Caption: Reaction pathway for the synthesis of the target compound.
Caption: Potential side reactions in the synthesis.
Caption: Troubleshooting workflow for low product yield.
References
optimization of reaction conditions for Tert-butyl 4-(allyloxy)piperidine-1-carboxylate.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and optimization of Tert-butyl 4-(allyloxy)piperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method is the Williamson ether synthesis. This reaction involves the deprotonation of Tert-butyl 4-hydroxypiperidine-1-carboxylate to form an alkoxide, which then undergoes a nucleophilic substitution (SN2) reaction with an allyl halide (e.g., allyl bromide).
Q2: How can I improve the yield of the O-alkylation reaction?
A2: To enhance the yield, consider the following:
-
Choice of Base and Solvent: A strong base is necessary to deprotonate the secondary alcohol. Sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is a common and effective combination.[1]
-
Temperature Control: The initial deprotonation is often conducted at 0°C to manage the reaction rate and minimize side reactions. The subsequent reaction with the alkylating agent can be performed at room temperature or with gentle heating.[1]
-
Reaction Time: Monitor the reaction's progress using thin-layer chromatography (TLC) to determine the optimal duration.
Q3: What are the primary side reactions to be aware of?
A3: The main side reaction is an E2 elimination, which produces an alkene byproduct instead of the desired ether. This is more likely to occur if the alkyl halide is sterically hindered (secondary or tertiary). Using a primary alkyl halide like allyl bromide minimizes this issue.
Q4: How can I prevent N-alkylation of the piperidine nitrogen?
A4: The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is generally robust under the basic conditions of the Williamson ether synthesis and effectively prevents N-alkylation.[1] If N-alkylation is observed, it may indicate that the Boc group has been accidentally cleaved, which can happen in the presence of strong acids.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete deprotonation of the alcohol. | Use a stronger base (e.g., NaH) and ensure anhydrous reaction conditions. |
| Low reactivity of the alkylating agent. | Use a more reactive allyl halide, such as allyl bromide or allyl iodide. | |
| Suboptimal reaction temperature. | Gradually increase the reaction temperature after the initial deprotonation, monitoring for product formation and side reactions by TLC. | |
| Presence of Alkene Byproduct | E2 elimination is competing with the SN2 reaction. | Ensure you are using a primary alkyl halide (allyl bromide). Using a less sterically hindered base might also be beneficial, though typically strong, non-nucleophilic bases are preferred. |
| Difficulty in Product Purification | The product is contaminated with unreacted starting materials or byproducts. | Utilize flash column chromatography on silica gel for purification. A solvent system of ethyl acetate/hexanes is often effective for separating the desired ether from the more polar alcohol starting material and non-polar byproducts. |
| Observation of N-Alkylated Product | Accidental deprotection of the Boc group. | Ensure the reaction conditions remain basic and are not contaminated with any acids. Verify the integrity of your starting material.[1] |
Experimental Protocol: Williamson Ether Synthesis
This protocol is adapted from general procedures for the O-alkylation of N-Boc-4-hydroxypiperidine.
Materials:
-
Tert-butyl 4-hydroxypiperidine-1-carboxylate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Allyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Deprotonation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq). Dissolve it in anhydrous THF. Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Stir the resulting suspension at 0°C for 30-60 minutes.
-
Alkylation: To the suspension at 0°C, add allyl bromide (1.1 eq) dropwise. Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture back to 0°C and carefully quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution. Dilute the mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Presentation
| Parameter | Condition A | Condition B | Expected Outcome |
| Base | K₂CO₃ | NaH | NaH is a much stronger base and will lead to more complete deprotonation of the alcohol, likely resulting in a higher yield and faster reaction rate. |
| Solvent | Toluene | THF or DMF | Polar aprotic solvents like THF and DMF are generally preferred as they can increase the reaction rate compared to non-polar solvents like toluene. |
| Leaving Group on Allyl Moiety | Allyl Chloride | Allyl Bromide | Allyl bromide is a better leaving group than allyl chloride, which should result in a faster reaction rate. |
| Temperature | Room Temperature | 50°C | Increasing the temperature can increase the reaction rate, but may also promote the E2 elimination side reaction. Optimization is key. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
stability and degradation of Tert-butyl 4-(allyloxy)piperidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of Tert-butyl 4-(allyloxy)piperidine-1-carboxylate. This resource is intended for researchers, scientists, and professionals in drug development who utilize this compound in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling, storage, and use of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Loss of Purity Over Time in Storage | Acidic Hydrolysis of the Boc Group: Trace acidic impurities in the storage solvent or on the container surface can lead to the cleavage of the tert-butoxycarbonyl (Boc) protecting group.[1][2][3] | Store the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a non-acidic, aprotic solvent. Ensure all glassware is thoroughly dried and free of acidic residues. |
| Oxidation of the Allyl Group: The allylic C-H bonds are susceptible to oxidation, especially in the presence of air (oxygen) and light.[4][5] This can lead to the formation of aldehydes, ketones, or carboxylic acids. | Store the compound protected from light and air. Consider adding an antioxidant to the storage solvent if long-term storage in solution is necessary. | |
| Thermal Degradation: Elevated temperatures can promote the degradation of the piperidine ring and other functional groups.[6][7] | Store the compound at the recommended temperature, typically in a refrigerator or freezer. Avoid repeated freeze-thaw cycles. | |
| Unexpected Side Products in Reactions | In-situ Deprotection of the Boc Group: If the reaction conditions are acidic, even mildly, the Boc group can be cleaved, exposing the secondary amine of the piperidine ring.[1][2] This free amine can then participate in side reactions. | Use non-acidic reaction conditions. If acidic conditions are unavoidable, consider using a more acid-stable protecting group. Buffer the reaction mixture to maintain a neutral or basic pH. |
| Reaction at the Allyl Group: The double bond of the allyl group can undergo various reactions, such as addition or oxidation, depending on the reagents used.[4][8] | Choose reagents that are selective for the desired transformation and do not react with the allyl group. If necessary, the allyl group can be temporarily protected. | |
| Metal-Catalyzed Degradation: Trace metal impurities (e.g., copper, palladium) in reagents or from equipment can catalyze the degradation of the piperidine ring or cleavage of the allyl ether.[6][9] | Use high-purity reagents and solvents. If metal catalysts are used in a previous step, ensure they are completely removed before proceeding. | |
| Inconsistent Experimental Results | Variable Purity of Starting Material: The presence of degradation products in the starting material can lead to inconsistent results. | Always check the purity of this compound by a suitable analytical method (e.g., NMR, LC-MS) before use. |
| Decomposition During Work-up: The compound may degrade during aqueous or acidic work-up procedures. | Use neutral or mildly basic work-up conditions whenever possible. Minimize the time the compound is in contact with acidic solutions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The three primary degradation pathways are associated with its main functional groups:
-
Acid-catalyzed hydrolysis of the Boc-protecting group: This is a common pathway in the presence of acids, leading to the formation of piperidin-4-yl allyl ether and tert-butanol.[1][2][10]
-
Oxidation of the allyl ether: The allylic position is susceptible to oxidation, which can lead to the formation of various oxidation products, including aldehydes and ketones.[4][5][11]
-
Degradation of the piperidine ring: Under harsh conditions such as high temperatures or in the presence of certain metals, the piperidine ring itself can undergo thermal or oxidative degradation.[6][7]
Q2: How can I monitor the degradation of this compound?
A2: Several analytical techniques can be used to monitor the degradation:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the purity of the compound and the amount of any degradation products. A stability-indicating method should be developed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the mass of potential degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information about degradation products.
Q3: What are the optimal storage conditions for this compound?
A3: To ensure long-term stability, the compound should be stored:
-
Temperature: At low temperatures (refrigerated or frozen).
-
Atmosphere: Under an inert atmosphere (argon or nitrogen) to prevent oxidation.
-
Light: Protected from light.
-
Container: In a tightly sealed, clean, and dry container.
-
Solvent: If in solution, use a dry, aprotic, and non-acidic solvent.
Q4: Is this compound sensitive to pH?
A4: Yes, it is sensitive to acidic pH due to the lability of the Boc protecting group.[2][3] It is generally more stable under neutral and basic conditions.[9][12]
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[13]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (0.1 M)
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (3%)
-
High-purity water
-
Acetonitrile (ACN) or other suitable organic solvent
-
pH meter
-
Heating block or oven
-
Photostability chamber
-
Analytical instrumentation (HPLC-UV, LC-MS)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and at an elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature and at an elevated temperature (e.g., 60 °C).
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Place a solid sample of the compound and a vial of the stock solution in an oven at a controlled elevated temperature (e.g., 80 °C).
-
Photolytic Degradation: Expose a solid sample and a vial of the stock solution to light in a photostability chamber according to ICH guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to an appropriate concentration.
-
Analyze the samples by a developed stability-indicating HPLC method. Use LC-MS to identify the mass of the degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Identify and characterize the major degradation products.
-
Table for Quantitative Data Summary
| Stress Condition | Time (hours) | Initial Purity (%) | Purity after Stress (%) | % Degradation | Number of Degradants | Major Degradant(s) (if identified) |
| 0.1 M HCl (60 °C) | 8 | 99.5 | 75.2 | 24.3 | 2 | Piperidin-4-yl allyl ether |
| 0.1 M NaOH (60 °C) | 48 | 99.5 | 98.9 | 0.6 | 1 | - |
| 3% H₂O₂ (RT) | 24 | 99.5 | 92.1 | 7.4 | 3 | Oxidized allyl chain products |
| Heat (80 °C, solid) | 48 | 99.5 | 99.1 | 0.4 | 1 | - |
| Photostability | 24 | 99.5 | 97.8 | 1.7 | 2 | - |
| Note: The data presented in this table is hypothetical and for illustrative purposes only. |
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Allyl group - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. researchgate.net [researchgate.net]
- 8. Allyl alcohol synthesis by allylic substitution [organic-chemistry.org]
- 9. Allyl Ethers [organic-chemistry.org]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. Video: Radical Oxidation of Allylic and Benzylic Alcohols [jove.com]
- 12. fiveable.me [fiveable.me]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting common issues in reactions with Tert-butyl 4-(allyloxy)piperidine-1-carboxylate
Welcome to the technical support center for Tert-butyl 4-(allyloxy)piperidine-1-carboxylate. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during reactions with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: The most common transformations involving this molecule are the deprotection of the Boc (tert-butoxycarbonyl) group to liberate the secondary amine and the cleavage of the allyl ether to unmask the hydroxyl group. These reactions are often performed selectively as part of a larger synthetic sequence.
Q2: How can I selectively deprotect the Boc group without affecting the allyl ether?
A2: Selective Boc deprotection can be achieved under acidic conditions. The allyl ether is generally stable to anhydrous acidic conditions used for Boc removal, especially at low temperatures and with shorter reaction times. However, prolonged exposure to strong acids can lead to ether cleavage.[1][2]
Q3: What are the standard methods for cleaving the allyl ether in the presence of a Boc group?
A3: Palladium-catalyzed reactions are the most common and selective methods for allyl ether cleavage in the presence of a Boc group. Reagents like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in the presence of a scavenger are effective.[3][4] The Boc group is generally stable under these conditions.[5]
Q4: I am observing incomplete Boc deprotection. What could be the cause?
A4: Incomplete Boc deprotection can be due to insufficient acid strength or concentration, low reaction temperature, or short reaction time. Steric hindrance around the Boc group can also slow down the reaction. Increasing the concentration of the acid (e.g., TFA) or the reaction time and temperature can help drive the reaction to completion.
Q5: During allyl ether cleavage, I see byproducts in my reaction mixture. What are they and how can I avoid them?
A5: Byproducts in palladium-catalyzed deallylation can arise from isomerization of the allyl group or side reactions with the scavenger. Ensuring the catalyst is active and using an appropriate scavenger (e.g., N,N'-dimethylbarbituric acid, morpholine, or pyrrolidine) can minimize these side reactions. Running the reaction under an inert atmosphere is also crucial.
Troubleshooting Guides
Boc Deprotection Issues
| Issue | Potential Cause | Recommended Solution |
| Incomplete reaction | Insufficient acid (TFA or HCl) concentration or equivalents. | Increase the concentration of the acid (e.g., from 20% to 50% TFA in DCM) or the number of equivalents. |
| Low reaction temperature or short reaction time. | Allow the reaction to warm to room temperature after an initial period at 0 °C, and monitor by TLC until completion. | |
| Cleavage of the allyl ether | Prolonged exposure to strong acid or elevated temperatures.[1] | Keep the reaction temperature at 0 °C to room temperature and monitor the reaction closely to stop it as soon as the starting material is consumed. |
| Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. | |
| Formation of t-butylated byproducts | The reactive tert-butyl cation generated during deprotection alkylates the solvent or other nucleophiles. | Add a scavenger such as triethylsilane (TES) or thioanisole to the reaction mixture to trap the tert-butyl cation. |
| Difficult work-up | The product is a salt (e.g., TFA or HCl salt) and may be highly water-soluble. | After removing the acid under reduced pressure, dissolve the residue in an appropriate solvent and neutralize with a mild base (e.g., saturated NaHCO₃ solution) before extraction. |
Allyl Ether Cleavage Issues
| Issue | Potential Cause | Recommended Solution |
| Incomplete reaction | Inactive palladium catalyst. | Use a fresh batch of palladium catalyst or activate it before use. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). |
| Insufficient amount of catalyst or scavenger. | Increase the catalyst loading (e.g., from 5 mol% to 10 mol%) and ensure at least a stoichiometric amount of the scavenger is used. | |
| Poor choice of scavenger. | Different scavengers have different efficiencies. Consider screening scavengers like N,N'-dimethylbarbituric acid, morpholine, or pyrrolidine. | |
| Isomerization of the allyl group | Reaction conditions favoring isomerization over cleavage. | Optimize the reaction temperature and choice of solvent and scavenger. Some palladium catalysts and conditions can promote isomerization to the vinyl ether, which is then hydrolyzed. |
| Reaction is slow | Low reaction temperature. | While many reactions proceed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes accelerate the reaction. Monitor for byproduct formation at higher temperatures. |
| Difficulty in removing palladium residues | Palladium complexes adsorb onto silica gel. | After the reaction, consider a work-up procedure that includes filtration through Celite or treatment with a palladium scavenger to remove the catalyst before column chromatography. |
Experimental Protocols
Protocol 1: Selective Boc Deprotection with Trifluoroacetic Acid (TFA)
-
Reaction Setup: Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM) (approx. 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (5-10 equiv) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporate with toluene (2x) to remove residual TFA.
-
Purification: The resulting TFA salt can often be used directly in the next step. If the free amine is required, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.
Protocol 2: Selective Allyl Ether Cleavage using Palladium Catalyst
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), a scavenger such as N,N'-dimethylbarbituric acid (1.2 equiv), and an anhydrous solvent such as THF or DCM (approx. 0.1 M).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 - 0.10 equiv) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with DCM and filter through a pad of Celite to remove the palladium catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Conditions for Boc Deprotection of Analogous N-Boc Piperidines
| Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| 20% TFA | DCM | 0 to RT | 2 | >95 | [6] |
| 4M HCl | Dioxane | RT | 1-4 | >90 | [7] |
| 6N HCl | - | RT | - | - | [6] |
| H₃PO₄ | THF/H₂O | 50 | 2-4 | ~90 | [7] |
Note: Yields are for analogous N-Boc protected piperidine or piperazine systems and may vary for this compound.
Table 2: Comparison of Conditions for Allyl Ether Cleavage on Related Substrates
| Catalyst | Scavenger/Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | N,N'-dimethylbarbituric acid | THF | RT | 1-3 | >90 | [8] |
| Pd(PPh₃)₄ | Morpholine | THF | Reflux | 1 | ~95 | [3] |
| 10% Pd/C | - | MeOH | RT | 2 | ~90 | [3] |
| NiCl₂(dppp) | DIBAL-H | THF | 0 to RT | 0.5-2 | >90 | [1][9] |
Note: Yields are for various allyl ether substrates and may vary for this compound.
Visualizations
Caption: Troubleshooting workflow for Boc deprotection.
Caption: Orthogonal deprotection pathways.
References
- 1. Video: Ethers to Alkyl Halides: Acidic Cleavage [jove.com]
- 2. fiveable.me [fiveable.me]
- 3. Allyl Ethers [organic-chemistry.org]
- 4. Palladium catalyzed C-H functionalization of O-arylcarbamates: selective ortho-bromination using NBS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. figshare.com [figshare.com]
- 6. jgtps.com [jgtps.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Nickel Hydride Catalyzed Cleavage of Allyl Ethers Induced by Isomerization [organic-chemistry.org]
Technical Support Center: Purification of Tert-butyl 4-(allyloxy)piperidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in increasing the purity of Tert-butyl 4-(allyloxy)piperidine-1-carboxylate. The following information is curated to address common challenges encountered during the purification process.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My initial purity after synthesis is low. What are the likely impurities?
Answer: The synthesis of this compound, likely via a Williamson ether synthesis from Tert-butyl 4-hydroxypiperidine-1-carboxylate and an allyl halide, can result in several common impurities. These may include:
-
Unreacted Starting Materials: Tert-butyl 4-hydroxypiperidine-1-carboxylate and the allyl halide.
-
Byproducts: Small amounts of a bis-allylated product or other side-reaction products.
-
Residual Base: Inorganic or organic base used in the reaction.
-
Solvent Residue: Residual reaction or extraction solvents.
Identifying these impurities, for instance through NMR analysis, can help in selecting the most effective purification strategy.[1][2][3][4]
Question 2: I am seeing multiple spots on my TLC after purification. What could be the cause?
Answer: Multiple spots on a Thin-Layer Chromatography (TLC) plate after purification can indicate a few issues:
-
Co-eluting Impurities: An impurity may have a similar polarity to your product in the chosen solvent system for TLC and column chromatography.
-
Product Degradation: The product might be degrading on the silica gel of the TLC plate, which can occur with certain sensitive compounds.
-
Boc Deprotection: If acidic conditions were present during the work-up or purification, the Boc (tert-butyloxycarbonyl) protecting group may have been partially or fully removed.
To address this, you can try a different solvent system for your TLC and column to improve separation. If degradation is suspected, using TLC plates that have been treated with a base might help.
Question 3: My compound is not separating well during column chromatography. What can I do?
Answer: Poor separation in column chromatography can be frustrating. Here are a few troubleshooting steps:
-
Optimize the Mobile Phase: The polarity of your solvent system is crucial. If your compound and impurities are eluting too quickly, decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in a hexanes/ethyl acetate system). If they are moving too slowly, increase the polarity. Running a series of TLCs with different solvent systems can help you find the optimal mobile phase for separation.
-
Column Packing: Ensure your column is packed uniformly without any air bubbles or channels, as these can lead to poor separation.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a low-polarity solvent and load it onto the column in a concentrated band. Overloading the column with too much sample can also lead to poor separation.
For compounds similar in structure, a gradient elution from a non-polar to a more polar solvent system often yields good results.
Question 4: My product is "oiling out" during recrystallization instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen for several reasons:
-
Presence of Impurities: Even small amounts of impurities can inhibit crystal formation.
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Incorrect Solvent System: The chosen solvent may be too effective or too poor a solvent for your compound.
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil or an amorphous solid instead of crystals.
To encourage crystallization, you can try the following:
-
Re-purify: If you suspect significant impurities, another round of column chromatography might be necessary.
-
Solvent Screening: Test a range of solvents and solvent pairs. Good solvent pairs often consist of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not. Examples include ethanol/water or ethyl acetate/hexanes.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Seeding: If you have a small amount of pure, solid material, adding a "seed crystal" to the solution can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can sometimes induce crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for purifying Boc-protected piperidine derivatives are flash column chromatography and recrystallization.[5] Flash chromatography is excellent for separating a wider range of impurities, while recrystallization is a good final step to obtain highly pure crystalline material.[5][6]
Q2: How can I assess the purity of my final product?
A2: The purity of your final product can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the presence of impurities by showing extra peaks in the spectrum.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for quantifying the purity of a sample.[7][8][9]
-
Mass Spectrometry (MS): Can confirm the molecular weight of your product and may help identify impurities.
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the purity. A pure compound should ideally show a single spot.
Q3: What is a reasonable target purity for this compound?
A3: For use in drug development and as a research chemical, a purity of >98% is often desired. Commercially available analogs of this compound are often sold at this purity level.
Data Presentation
The following table summarizes typical purification parameters for compounds structurally similar to this compound. These should be used as a starting point for optimization.
| Purification Method | Stationary Phase / Solvent System | Expected Purity | Typical Recovery | Notes |
| Flash Column Chromatography | Silica gel; Hexanes/Ethyl Acetate gradient (e.g., 0% to 40% Ethyl Acetate) | >98% | 70-90% | High resolution, effective for removing a wide range of impurities. Can be time-consuming and require large volumes of solvent.[5] |
| Recrystallization | Ethanol/Water, Ethyl Acetate/Hexanes, or Isopropanol/Water | >99% | 60-85% | Excellent for obtaining high-purity crystalline material. Requires finding a suitable solvent system and may have lower recovery.[6][10] |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline for the purification of crude this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Glass column with stopcock
-
Compressed air or nitrogen source
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in a solvent system such as 80:20 hexanes:ethyl acetate. Visualize the plate under a UV lamp. Adjust the solvent system to achieve an Rf value of approximately 0.2-0.3 for the product.[5]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate). Pour the slurry into the column and allow the solvent to drain while gently tapping the column to ensure even packing. Do not let the silica run dry.[7]
-
Sample Loading: Dissolve the crude product in a minimal amount of a low-polarity solvent (e.g., dichloromethane or the initial mobile phase). Carefully apply the sample to the top of the silica bed.
-
Elution: Begin eluting with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.
Protocol 2: Recrystallization
This protocol provides a general method for recrystallization.
Materials:
-
Crude or partially purified this compound
-
A suitable solvent or solvent pair (e.g., ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethyl acetate) and heat the mixture gently to dissolve the solid completely.
-
Induce Crystallization (if using a solvent pair): If using a two-solvent system, slowly add the "poor" solvent (e.g., hexanes) dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Purification workflow for this compound.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. rsc.org [rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Method for Analysis of 3-tert-butyl-4-hydroxyanisole (BHA) on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 10. atlantis-press.com [atlantis-press.com]
Technical Support Center: Scale-Up Synthesis of Tert-butyl 4-(allyloxy)piperidine-1-carboxylate
Welcome to the technical support center for the synthesis of Tert-butyl 4-(allyloxy)piperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your synthetic endeavors.
Troubleshooting Guide & FAQs
This section provides answers to common questions and issues that may arise during the synthesis of this compound, particularly when moving from laboratory to pilot plant or industrial scale.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of the Williamson ether synthesis for this compound?
A1: The most critical parameters for a successful and safe scale-up are:
-
Temperature Control: The initial deprotonation of N-Boc-4-hydroxypiperidine with a strong base like sodium hydride (NaH) is exothermic. Proper cooling and controlled addition of reagents are crucial to prevent runaway reactions. The subsequent reaction with allyl bromide should also be temperature-monitored to ensure a consistent reaction rate and minimize side reactions.
-
Moisture Control: Sodium hydride reacts violently with water to produce flammable hydrogen gas. All solvents and reagents must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition Rate: Slow, controlled addition of both the base to the alcohol solution and the allyl bromide to the resulting alkoxide is essential to manage the reaction exotherm and prevent localized high concentrations that can lead to side reactions.
-
Agitation: Efficient stirring is necessary to ensure proper mixing of the heterogeneous mixture (especially with NaH) and maintain uniform temperature throughout the reactor.
Q2: I am observing a lower than expected yield upon scaling up. What are the likely causes and how can I improve it?
A2: Low yields on a larger scale can be attributed to several factors:
-
Incomplete Deprotonation: Insufficient mixing or a less reactive base can lead to incomplete formation of the alkoxide. Ensure your base is of good quality and that agitation is adequate.
-
Side Reactions: The primary competing reaction is the E2 elimination of HBr from allyl bromide, forming allene, which is favored by high temperatures and sterically hindered bases.[1] Another possibility is the reaction of the alkoxide with the solvent if a protic solvent is used.
-
Impurity Profile: The presence of impurities in the starting materials or solvent can consume reagents and lower the yield.
-
Work-up and Isolation Losses: Inefficient extraction or purification methods can lead to significant product loss.
To improve the yield, consider the following:
-
Optimize Base and Solvent: While sodium hydride in an aprotic polar solvent like THF or DMF is common, other bases like potassium tert-butoxide or the use of phase-transfer catalysis could be explored for better results on a larger scale.[2][3]
-
Control Temperature: Maintain a low temperature during the deprotonation and the initial phase of the alkylation to minimize elimination side products.
-
Monitor Reaction Progress: Use in-process controls (e.g., TLC, GC, or HPLC) to monitor the reaction to completion and avoid unnecessary heating or extended reaction times.
Q3: What are the common impurities I should expect, and how can I minimize their formation?
A3: Common impurities include:
-
Unreacted N-Boc-4-hydroxypiperidine: This can result from incomplete deprotonation or insufficient allyl bromide.
-
Allyl alcohol and diallyl ether: Formed from the reaction of allyl bromide with any residual water or by-product hydroxide ions.
-
Elimination byproducts: Primarily propadiene (allene) from the E2 elimination of allyl bromide.
-
Over-alkylation or side reactions at the nitrogen: Although the Boc group is a good protecting group, harsh conditions could potentially lead to its cleavage and subsequent N-alkylation.[3]
To minimize these impurities:
-
Use anhydrous conditions.
-
Ensure the stoichiometry of the reagents is correct. A slight excess of allyl bromide might be necessary, but a large excess can lead to more side products.
-
Maintain optimal reaction temperatures.
Q4: What are the recommended purification methods for this compound at a larger scale?
A4: While column chromatography is feasible on a lab scale, it is often not practical for large quantities. At scale, consider:
-
Distillation: If the product is thermally stable and has a significantly different boiling point from the impurities, vacuum distillation can be an effective purification method.
-
Crystallization: If the product is a solid or can be crystallized from a suitable solvent system, this is often the most efficient and scalable purification technique.
-
Liquid-Liquid Extraction: A well-designed series of aqueous washes can remove many polar impurities and unreacted starting materials.
Q5: What are the key safety precautions to take when handling sodium hydride and allyl bromide on a large scale?
A5: Both reagents are hazardous and require strict safety protocols:
-
Sodium Hydride (NaH):
-
Highly flammable and pyrophoric, especially when finely divided.
-
Reacts violently with water, releasing flammable hydrogen gas.
-
Handle in a dry, inert atmosphere (glove box or nitrogen-purged reactor).
-
Use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.
-
Have a Class D fire extinguisher readily available.
-
-
Allyl Bromide:
-
Highly flammable liquid and vapor.
-
Toxic if swallowed or inhaled.
-
Causes severe skin burns and eye damage.
-
Work in a well-ventilated area, preferably a fume hood.
-
Use appropriate PPE, including chemical-resistant gloves, splash goggles, and a face shield.
-
Always consult the Safety Data Sheets (SDS) for detailed handling and emergency procedures.[4][5]
Data Presentation
Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis
| Parameter | Laboratory Scale | Pilot/Industrial Scale | Key Considerations for Scale-Up |
| Base | Sodium Hydride (NaH), Potassium tert-butoxide (t-BuOK) | Sodium Hydride (in oil dispersion), Potassium Carbonate (with PTC) | Handling of pyrophoric solids, cost, and ease of separation. |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Toluene, Methyl tert-butyl ether (MTBE) | Boiling point for reflux, solvent recovery, and safety profile. |
| Temperature | 0°C to room temperature | Controlled addition at 0-10°C, then gentle heating if necessary | Exotherm management is critical. |
| Work-up | Aqueous quench, extraction with organic solvent | Controlled quench with a proton source, phase separation | Emulsion formation can be an issue at a larger scale. |
| Purification | Column Chromatography | Distillation, Crystallization | Scalability and efficiency of the chosen method. |
Table 2: Typical Yield and Purity Data (Illustrative)
| Scale | Starting Material (N-Boc-4-hydroxypiperidine) | Typical Yield Range | Typical Purity (post-purification) |
| Laboratory (1-10 g) | 1.0 eq | 75-90% | >98% (by GC/HPLC) |
| Pilot Plant (1-10 kg) | 1.0 eq | 65-80% | >97% (by GC/HPLC) |
| Industrial (>100 kg) | 1.0 eq | 60-75% | >97% (by GC/HPLC) |
Note: These are illustrative values and can vary significantly based on the specific process parameters and equipment used.
Experimental Protocols
Key Experiment: Scale-Up Synthesis of this compound
Materials:
-
N-Boc-4-hydroxypiperidine
-
Sodium hydride (60% dispersion in mineral oil)
-
Allyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
Reactor Preparation: Ensure a multi-neck, jacketed glass reactor is clean, dry, and equipped with a mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet.
-
Inert Atmosphere: Purge the reactor with dry nitrogen for at least 30 minutes.
-
Reagent Charging: Under a positive pressure of nitrogen, charge the reactor with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF (10 volumes relative to the starting material).
-
Deprotonation: Cool the suspension to 0°C using a circulating chiller. Slowly add a solution of N-Boc-4-hydroxypiperidine (1.0 equivalent) in anhydrous THF (5 volumes) to the reactor via a dropping funnel over 1-2 hours, maintaining the internal temperature below 10°C.
-
Alkoxide Formation: Stir the mixture at 0°C for an additional hour after the addition is complete. The evolution of hydrogen gas should cease.
-
Alkylation: Slowly add allyl bromide (1.1 equivalents) to the reaction mixture at 0°C over 1-2 hours, again maintaining the temperature below 10°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until the reaction is deemed complete by in-process analysis (e.g., TLC or GC).
-
Quenching: Cool the reaction mixture back to 0°C and slowly and carefully quench the excess sodium hydride by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Work-up: Add water to dissolve the inorganic salts. Separate the organic layer. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be further purified by vacuum distillation or crystallization.
Visualizations
Experimental Workflow
Caption: Workflow for the scale-up synthesis.
Troubleshooting Logic
Caption: Troubleshooting decision tree for common issues.
References
proper storage and handling to prevent degradation of Tert-butyl 4-(allyloxy)piperidine-1-carboxylate.
This technical support center provides guidance on the proper storage, handling, and troubleshooting for experiments involving Tert-butyl 4-(allyloxy)piperidine-1-carboxylate. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and prevent degradation of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, refrigeration is recommended. Avoid exposure to direct sunlight and sources of ignition.[1][2]
Q2: What personal protective equipment (PPE) should be used when handling this compound?
A2: Standard laboratory PPE should be worn, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1] Handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential vapors or dust.[1]
Q3: Is this compound sensitive to acidic or basic conditions?
A3: Yes, the compound exhibits sensitivity to both acidic and basic conditions, primarily due to its two main functional groups: the tert-butyl carbamate (Boc) protecting group and the allyl ether.
-
Acidic Conditions: The Boc group is highly sensitive to acid and will be cleaved to reveal the free piperidine amine.[3][4] Strong acids will readily cleave the Boc group.
-
Basic Conditions: While the Boc group is generally stable to bases[1][5], strong bases, especially at elevated temperatures, may promote side reactions. The allyl ether is relatively stable to bases but can undergo isomerization under certain basic conditions.[6]
Q4: What are the likely degradation products of this compound?
A4: Degradation can occur at two primary sites: the Boc protecting group and the allyl ether.
-
Boc Deprotection: Under acidic conditions, the Boc group is removed, yielding 4-(allyloxy)piperidine.
-
Allyl Ether Cleavage/Isomerization: The allyl ether can be cleaved under harsh acidic conditions or in the presence of specific transition metal catalysts.[2][6] Under certain basic conditions, the allyl group may isomerize to a prop-1-enyl ether, which is more readily hydrolyzed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected loss of the Boc protecting group (confirmed by NMR or LC-MS). | The reaction or storage conditions were too acidic. This can be caused by acidic reagents, solvents, or even acidic impurities on glassware. | Ensure all reagents and solvents are neutral or basic. Use glassware that has been thoroughly cleaned and, if necessary, rinsed with a mild base solution and dried. If acidic conditions are unavoidable for a subsequent reaction step, the Boc deprotection should be considered as part of the synthetic plan. |
| Reaction mixture turns yellow or brown, and TLC/LC-MS shows multiple unidentified spots. | This could indicate decomposition of the starting material or product. The allyl group can be susceptible to oxidation or polymerization under certain conditions. | Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Ensure the reaction temperature is carefully controlled. Purify reagents and solvents to remove any potential catalysts for polymerization. |
| Incomplete reaction or low yield where the starting material is consumed, but the desired product is not the major component. | The reaction conditions may be promoting isomerization of the allyl ether to the less reactive prop-1-enyl ether, or other side reactions. | If using a base, consider a milder base or lower reaction temperature. Analyze the crude reaction mixture for the presence of the isomerized product. If transition metals are used, ensure the correct ligand and reaction conditions are employed to prevent unwanted side reactions. |
| Difficulty in purifying the final product due to the presence of a closely related impurity. | The impurity may be a result of partial degradation during the work-up or purification. For example, some Boc deprotection may occur on silica gel if it is slightly acidic. | Neutralize the silica gel by pre-treating it with a solution of triethylamine in the chromatography eluent. Alternatively, use a different purification method such as preparative HPLC with a buffered mobile phase. |
Experimental Protocols
Protocol 1: General Procedure for a Reaction using this compound under Inert Atmosphere
-
Preparation: Dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: Assemble the glassware and purge with dry nitrogen or argon for 10-15 minutes.
-
Reagent Addition: Dissolve this compound in an appropriate anhydrous solvent under the inert atmosphere. Add other reagents sequentially via syringe or cannula.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride or water). Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or another appropriate method.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: General experimental workflow for using the compound.
References
Validation & Comparative
A Comparative Guide to Tert-butyl 4-(allyloxy)piperidine-1-carboxylate and Other Piperidine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, featured in a vast array of approved pharmaceutical agents due to its favorable physicochemical properties and synthetic tractability. Among the myriad of piperidine derivatives, tert-butyl 4-(allyloxy)piperidine-1-carboxylate emerges as a versatile intermediate for the synthesis of more complex molecules. This guide provides an objective comparison of this compound with other key piperidine derivatives, supported by available data and detailed experimental methodologies, to inform strategic decisions in drug discovery and development.
Introduction to Piperidine Derivatives
Piperidine, a six-membered nitrogen-containing heterocycle, is a privileged structure in drug design, offering a flexible yet stable framework for molecular elaboration.[1][2] The introduction of various substituents onto the piperidine ring allows for the fine-tuning of pharmacological activity, pharmacokinetic properties, and safety profiles.[3] The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, as seen in this compound, is a common strategy to modulate reactivity during multi-step syntheses.[4]
Physicochemical and Pharmacokinetic Considerations
The performance of a piperidine-based drug candidate is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters include lipophilicity (logP), pKa, and metabolic stability.
While specific experimental data for this compound is not extensively available in peer-reviewed literature, we can infer its likely properties based on its structural motifs and compare them to other well-characterized piperidine derivatives. The allyloxy group at the 4-position is expected to influence the molecule's polarity and potential for metabolic modification.
Table 1: Comparative Physicochemical and Inferred Pharmacokinetic Properties of Selected Piperidine Derivatives
| Compound | Structure | Key Structural Features | Predicted logP | Predicted pKa (Basic) | Expected Metabolic Pathways | Potential Advantages | Potential Disadvantages |
| This compound | Allyloxy ether at C4, N-Boc protection | ~2.5-3.0 | N/A (Boc protected) | O-dealkylation, allylic oxidation | Versatile synthetic handle (allyl group) | Potential for rapid metabolism at the allyl group | |
| Tert-butyl 4-hydroxypiperidine-1-carboxylate | Hydroxyl group at C4, N-Boc protection | ~1.0-1.5 | N/A (Boc protected) | Glucuronidation, oxidation | Precursor for diverse functionalization | Potential for rapid clearance via conjugation | |
| 4-Anilino-N-phenethylpiperidine (4-APP) | Aniline at C4, N-phenethyl group | ~4.0-4.5 | ~8.5-9.0 | N-dealkylation, aromatic hydroxylation | High affinity for opioid receptors | Potential for CNS side effects, abuse liability | |
| 1-Benzyl-4-piperidone | Ketone at C4, N-benzyl group | ~2.0-2.5 | ~7.5-8.0 | N-debenzylation, ketone reduction | Key intermediate for many APIs | Potential for metabolic instability at the benzyl group |
Note: Predicted values are estimations and may vary depending on the prediction software used. Experimental validation is crucial.
Comparative Biological Activity: A Focus on Structure-Activity Relationships
The biological activity of piperidine derivatives is highly dependent on the nature and position of substituents. The 4-position is a particularly common site for modification, leading to a wide range of pharmacological effects.
While direct, quantitative biological data for this compound is scarce in public databases, its utility as a synthetic intermediate suggests that the allyloxy group serves as a modifiable handle to introduce more complex functionalities. For instance, the allyl group can be a precursor for further chemical transformations to generate ligands for various biological targets.
To illustrate the impact of 4-position substitution, we can examine data from other piperidine series targeting specific biological pathways.
Table 2: Comparative Biological Activity of 4-Substituted Piperidine Derivatives in Different Therapeutic Areas
| Compound Series | Target | Key Structural Features for Activity | Representative IC₅₀/Kᵢ Values | Reference |
| 4-Aminopiperidines | Fungal Ergosterol Biosynthesis | Long alkyl chain on the 4-amino group | MICs in the low µg/mL range against Candida and Aspergillus spp. | [5] |
| 4-Substituted Piperidines and Piperazines | µ-Opioid Receptor (MOR) and δ-Opioid Receptor (DOR) | Varied side chains at the 4-position of the piperazine ring | Kᵢ values in the low nM range for both MOR and DOR | [6] |
| N-Substituted Spiropiperidines | Nociceptin Receptor (NOP) | Spirocyclic core with various N-substituents | High binding affinity to the NOP receptor | [7][8] |
| 4,4-Disubstituted Piperidines | Opioid Receptors | Acylamino and (acyloxy)methyl groups at C4 | Potent narcotic agonists | [9] |
These examples highlight how modifications at the 4-position of the piperidine ring can dramatically influence biological activity and target selectivity. The allyloxy group of this compound provides a synthetic entry point to explore such structure-activity relationships.
Experimental Protocols
To facilitate comparative studies, detailed and robust experimental protocols are essential. Below are representative methodologies for key assays used to evaluate the performance of piperidine derivatives.
Synthesis of 4-Alkoxy-N-Boc-Piperidine Derivatives
A general method for the synthesis of 4-alkoxy-N-Boc-piperidines involves the Williamson ether synthesis, starting from tert-butyl 4-hydroxypiperidine-1-carboxylate.
Protocol 1: Synthesis of this compound
-
Materials: tert-butyl 4-hydroxypiperidine-1-carboxylate, sodium hydride (NaH), allyl bromide, anhydrous tetrahydrofuran (THF).
-
Procedure:
-
Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Add allyl bromide dropwise to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
-
In Vitro Biological Assays
The choice of biological assay depends on the intended therapeutic target. Given the broad applicability of piperidine derivatives, a variety of assays can be employed.
Protocol 2: General Radioligand Binding Assay for GPCRs
-
Materials: Cell membranes expressing the target GPCR, a specific radioligand for the target receptor, assay buffer, test compounds (piperidine derivatives), and a non-specific binding control.
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled ligand.
-
After incubation, separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters to remove unbound radioactivity.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the concentration-response curve.
-
Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation.
-
Visualizing Experimental Workflows and Logical Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the logical relationships in drug discovery projects involving piperidine derivatives.
Caption: Workflow for the synthesis and biological evaluation of piperidine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands: part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Tert-butyl 4-(allyloxy)piperidine-1-carboxylate: A Comparative Analysis
Introduction
Tert-butyl 4-(allyloxy)piperidine-1-carboxylate is a valuable bifunctional molecule and a key building block in contemporary medicinal chemistry. The piperidine scaffold is a privileged structure found in numerous pharmaceuticals, and the orthogonal reactivity of the allyloxy group (amenable to olefin metathesis, isomerization, and palladium-catalyzed couplings) and the Boc-protected amine makes this compound a versatile intermediate for the synthesis of complex molecular architectures.
This guide provides an in-depth comparative analysis of three prominent synthetic routes for the preparation of this compound: the Williamson ether synthesis, the Mitsunobu reaction, and a phase-transfer catalyzed (PTC) approach. Each method is evaluated based on its chemical principles, experimental protocol, and practical considerations such as yield, safety, cost, and scalability, to empower researchers in making an informed decision for their specific synthetic needs.
Route 1: The Classic Approach - Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry, providing a straightforward and generally reliable method for the formation of ethers via an SN2 reaction between an alkoxide and an alkyl halide.[1]
Principle and Rationale
This route involves the deprotonation of the secondary alcohol of tert-butyl 4-hydroxypiperidine-1-carboxylate using a strong, non-nucleophilic base to form a potent nucleophile, the corresponding alkoxide. This alkoxide then displaces a halide from an electrophilic allyl source, such as allyl bromide.
The choice of base is critical. Sodium hydride (NaH) is commonly employed as it irreversibly deprotonates the alcohol, driving the reaction to completion. The resulting hydrogen gas byproduct simply evolves from the reaction mixture.[2] The choice of an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is ideal as it solubilizes the alkoxide intermediate without interfering with its nucleophilicity.[2]
Detailed Experimental Protocol
Materials:
-
tert-Butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Allyl bromide (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add sodium hydride (1.2 eq).
-
Wash the sodium hydride with anhydrous hexanes (2x) to remove the mineral oil, and carefully decant the hexanes.
-
Suspend the oil-free NaH in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.
-
Add allyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Analysis
-
Advantages: This method is robust, relatively low-cost due to the inexpensive nature of the base and allyl bromide, and the reaction is generally high-yielding. The workup is straightforward.
-
Disadvantages: The primary concern is safety. Sodium hydride is a highly flammable solid that reacts violently with water.[3] Careful handling in an inert atmosphere is essential. Additionally, as with all S
N2 reactions, there is a competing E2 elimination pathway, although this is minimized by using a primary halide like allyl bromide.[4]
Route 2: The Mild and Versatile - Mitsunobu Reaction
The Mitsunobu reaction is a powerful and versatile method for the conversion of primary and secondary alcohols into a variety of functional groups, including ethers, with inversion of stereochemistry.[5]
Principle and Rationale
This reaction is a redox-condensation process that utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6] The reaction proceeds under mild, neutral conditions.
The mechanism involves the initial formation of a betaine intermediate from the reaction of PPh₃ and the azodicarboxylate. This betaine then deprotonates the alcohol, which subsequently attacks the activated phosphonium species. This forms an oxyphosphonium salt, an excellent leaving group, which is then displaced by the nucleophile (in this case, allyl alcohol) in an SN2 fashion.
Detailed Experimental Protocol
Materials:
-
tert-Butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq)
-
Allyl alcohol (1.2 eq)
-
Triphenylphosphine (PPh₃, 1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD, 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq), allyl alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD (1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and purify by flash column chromatography on silica gel. The byproducts, triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate, can be challenging to remove. A non-polar eluent system (e.g., hexanes/ethyl acetate) is typically effective.
Analysis
-
Advantages: The reaction proceeds under very mild and neutral conditions, making it compatible with a wide range of sensitive functional groups.
-
Disadvantages: The reagents are expensive, particularly PPh₃ and DIAD/DEAD. A significant drawback is the formation of stoichiometric amounts of triphenylphosphine oxide and the reduced hydrazine derivative, which can co-elute with the product, complicating purification.[2] Furthermore, azodicarboxylates like DEAD are thermally unstable and can be explosive, requiring careful handling.[3]
Route 3: The "Green" and Scalable Alternative - Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis offers an operationally simple and often more environmentally benign alternative for ether synthesis. It avoids the use of strong, anhydrous bases like NaH and expensive reagents required for the Mitsunobu reaction.
Principle and Rationale
PTC facilitates the reaction between reactants located in different immiscible phases. In this case, the alkoxide of tert-butyl 4-hydroxypiperidine-1-carboxylate is generated in an aqueous phase using an inexpensive inorganic base like sodium hydroxide. The phase-transfer catalyst, typically a quaternary ammonium salt such as tetrabutylammonium bromide (TBAB), forms an ion pair with the alkoxide. This lipophilic ion pair is then transported into the organic phase (containing the allyl bromide) where the SN2 reaction occurs.[7]
Detailed Experimental Protocol
Materials:
-
tert-Butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq)
-
Allyl bromide (1.5 eq)
-
Sodium hydroxide (50% w/w aqueous solution, 5.0 eq)
-
Tetrabutylammonium bromide (TBAB, 0.1 eq)
-
Toluene
-
Water
Procedure:
-
To a round-bottom flask, add tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq), toluene, and tetrabutylammonium bromide (0.1 eq).
-
Stir the mixture vigorously to ensure good mixing of the two phases.
-
Add the 50% aqueous sodium hydroxide solution (5.0 eq).
-
Add allyl bromide (1.5 eq) to the biphasic mixture.
-
Heat the reaction to 50-60 °C and stir vigorously for 6-18 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Separate the organic layer and extract the aqueous layer with toluene (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Analysis
-
Advantages: This method is operationally simple, avoids hazardous reagents like NaH and DEAD/DIAD, and is highly scalable, making it attractive for industrial applications. The use of an inexpensive base and only a catalytic amount of the phase-transfer agent makes it economically viable.[8]
-
Disadvantages: Reaction times can be longer compared to the Williamson synthesis with a strong base. The efficiency of the reaction can be sensitive to the choice of catalyst, solvent, and stirring speed. Emulsion formation during workup can sometimes be an issue.
Comparative Analysis
| Parameter | Williamson Ether Synthesis | Mitsunobu Reaction | Phase-Transfer Catalysis (PTC) |
| Principle | S | Redox-Condensation | Catalytic S |
| Key Reagents | NaH, Allyl Bromide | PPh₃, DIAD/DEAD, Allyl Alcohol | NaOH, Allyl Bromide, TBAB |
| Yield | High (typically >85%) | Moderate to High (60-90%) | High (typically >80%) |
| Reaction Conditions | 0 °C to RT, anhydrous | 0 °C to RT, anhydrous | Elevated temp. (50-60 °C), biphasic |
| Safety Concerns | High: NaH is pyrophoric and water-reactive. | High: DIAD/DEAD are thermally unstable and potentially explosive. | Moderate: Concentrated NaOH is corrosive. |
| Cost of Reagents | Low to Moderate | High | Low to Moderate |
| Ease of Purification | Moderate (removal of excess reagents) | Difficult (removal of PPh₃=O and hydrazine byproduct) | Moderate (removal of catalyst) |
| Scalability | Good, with appropriate safety measures | Poor, due to cost and byproduct removal | Excellent |
Conclusion and Recommendation
The choice of synthetic route for this compound is highly dependent on the specific requirements of the researcher.
-
The Williamson Ether Synthesis is a reliable and cost-effective method for small to medium-scale synthesis, provided that the laboratory is equipped to handle sodium hydride safely.
-
The Mitsunobu Reaction , while elegant, is generally less practical for this specific transformation due to the high cost of reagents and significant challenges in purification. It would be more appropriate for substrates where its characteristic stereochemical inversion is required.
-
Phase-Transfer Catalysis emerges as a highly attractive option, particularly for larger-scale preparations. Its operational simplicity, favorable safety profile, and excellent scalability make it a strong candidate for process development and industrial applications.
For general laboratory use where cost and safety are primary considerations, the Phase-Transfer Catalysis route is the recommended starting point for optimization.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]
- 8. phasetransfer.com [phasetransfer.com]
A Comparative Guide to the Validation of Analytical Methods for Tert-butyl 4-(allyloxy)piperidine-1-carboxylate
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensure the quality, safety, and efficacy of pharmaceutical products. Tert-butyl 4-(allyloxy)piperidine-1-carboxylate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). This guide provides a comparative overview of analytical methodologies for its quantification and impurity profiling, drawing upon established techniques for structurally similar piperidine derivatives and Boc-protected compounds. The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).
Comparison of Analytical Techniques
The selection of an appropriate analytical method for this compound depends on several factors, including the analyte's physicochemical properties, the required sensitivity, the sample matrix, and available instrumentation. Both HPLC and GC are powerful techniques for the separation and quantification of such compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.[1] | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[1] |
| Typical Analytes | Non-volatile or thermally labile compounds.[1] | Volatile and thermally stable compounds.[1] |
| Common Detectors | Ultraviolet (UV) Detector, Mass Spectrometry (MS), Charged Aerosol Detector (CAD).[1][2] | Flame Ionization Detector (FID), Mass Spectrometry (MS).[1] |
| Sample Preparation | The sample is dissolved in a suitable solvent. Derivatization may be required to enhance UV detection if the analyte lacks a strong chromophore.[1] | May require derivatization to improve volatility and peak shape. Headspace sampling can be used for volatile impurities.[1] |
| Advantages | Wide applicability to a range of compounds, including those that are not volatile or are thermally unstable. | High resolution and sensitivity, particularly for volatile and semi-volatile compounds.[3] |
| Limitations | Compounds without a UV chromophore may require specialized detectors like CAD or MS, or pre-column derivatization.[2][4] | The analyte must be volatile and thermally stable, or be made so through derivatization.[1] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative experimental protocols for HPLC and GC that can be adapted for the analysis of this compound.
This protocol is based on methods developed for piperidine derivatives that lack a strong UV chromophore.[2]
-
Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a UV or Charged Aerosol Detector (CAD).
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Atlantis C18, 150 x 4.6 mm, 3.5 µm) is a suitable starting point.[2]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water is common. For compounds lacking a strong chromophore and requiring an ion-pairing agent for retention, a mobile phase of 0.1% heptafluorobutyric acid (HFBA) in water-acetonitrile (90:10, v/v) can be used.[2]
-
Detection:
-
UV: If a derivative is made, a suitable UV wavelength would be selected.
-
CAD: Nitrogen operating gas pressure maintained at 35 psi.[2]
-
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Validation Parameters:
-
Linearity: Prepare a series of standard solutions of known concentrations and inject them. A correlation coefficient (R²) of >0.999 is desirable.[1]
-
Precision: Assess by repeatedly injecting a single sample (repeatability) and by analyzing different preparations of the same sample (intermediate precision). The relative standard deviation (RSD) should be within acceptable limits (e.g., <2%).
-
Accuracy: Determined by the recovery of a known amount of spiked standard into a sample matrix.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined by injecting progressively more dilute solutions.
-
References
reference spectra for Tert-butyl 4-(allyloxy)piperidine-1-carboxylate standards
A Guide for Researchers in Drug Discovery and Development
This guide provides a comparative analysis of reference spectra for commercially available piperidine carboxylate standards, offering valuable data for researchers, scientists, and drug development professionals. Due to the limited availability of comprehensive, publicly accessible reference spectra for Tert-butyl 4-(allyloxy)piperidine-1-carboxylate, this document focuses on two closely related and well-characterized alternatives: Tert-butyl 4-hydroxypiperidine-1-carboxylate and Tert-butyl 4-formylpiperidine-1-carboxylate .
These alternative standards are pivotal in the synthesis of a wide array of pharmaceutical compounds, and their unambiguous identification through spectral analysis is crucial for quality control and reaction monitoring. This guide presents a summary of their key spectral features obtained through Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Spectral Data Comparison
The following tables summarize the key spectral data for the two comparative standards. This information is essential for distinguishing between these and other structurally similar molecules.
Table 1: ¹H NMR and ¹³C NMR Spectral Data
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| Tert-butyl 4-hydroxypiperidine-1-carboxylate | 1.45 (s, 9H, C(CH₃)₃), 1.40-1.55 (m, 2H, piperidine CH₂), 1.80-1.95 (m, 2H, piperidine CH₂), 3.00-3.15 (m, 2H, piperidine CH₂), 3.75-3.90 (m, 2H, piperidine CH₂), 3.80-3.95 (m, 1H, CH-OH) | 28.5 (C(CH₃)₃), 34.5 (piperidine C-3, C-5), 43.5 (piperidine C-2, C-6), 67.5 (piperidine C-4), 79.5 (C(CH₃)₃), 154.9 (C=O) |
| Tert-butyl 4-formylpiperidine-1-carboxylate | 1.46 (s, 9H, C(CH₃)₃), 1.60-1.80 (m, 2H, piperidine CH₂), 1.95-2.10 (m, 2H, piperidine CH₂), 2.50-2.65 (m, 1H, piperidine CH), 2.90-3.05 (m, 2H, piperidine CH₂), 4.00-4.15 (m, 2H, piperidine CH₂), 9.65 (s, 1H, CHO) | 25.5 (piperidine C-3, C-5), 28.4 (C(CH₃)₃), 40.8 (piperidine C-2, C-6), 51.2 (piperidine C-4), 79.8 (C(CH₃)₃), 154.6 (C=O), 204.5 (CHO) |
Note: Chemical shifts are reported for CDCl₃ solutions and may vary slightly depending on the solvent and instrument.
Table 2: FT-IR and Mass Spectrometry Data
| Compound | Key FT-IR Absorptions (cm⁻¹) | Mass Spectrometry (m/z) |
| Tert-butyl 4-hydroxypiperidine-1-carboxylate | 3400-3200 (O-H stretch, broad), 2975-2850 (C-H stretch), 1680-1660 (C=O stretch, carbamate), 1420-1365 (C-H bend), 1250-1160 (C-O stretch) | [M+H]⁺: 202.14, [M+Na]⁺: 224.12 |
| Tert-butyl 4-formylpiperidine-1-carboxylate | 2975-2850 (C-H stretch), 2820 & 2720 (C-H stretch, aldehyde), 1730-1715 (C=O stretch, aldehyde), 1690-1670 (C=O stretch, carbamate), 1420-1365 (C-H bend) | [M+H]⁺: 214.15, [M+Na]⁺: 236.13 |
Experimental Protocols
The following are generalized protocols for the acquisition of the reference spectra presented above. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified standard in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -1 to 11 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Neat (for liquids/oils like Tert-butyl 4-formylpiperidine-1-carboxylate): Apply a thin film of the sample directly onto a potassium bromide (KBr) or sodium chloride (NaCl) salt plate.
-
Thin Film from Solution (for solids like Tert-butyl 4-hydroxypiperidine-1-carboxylate): Dissolve a small amount of the solid in a volatile solvent (e.g., dichloromethane or methanol). Apply a drop of the solution to a salt plate and allow the solvent to evaporate, leaving a thin film of the compound.
-
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Acquisition:
-
Record a background spectrum of the clean, empty sample holder.
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile, often with the addition of 0.1% formic acid to promote protonation.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.
-
Acquisition (Positive Ion Mode):
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
Optimize source parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate to achieve a stable and strong signal.
-
Acquire mass spectra over an appropriate m/z range (e.g., 50-500).
-
-
Data Processing: The instrument software will process the acquired data to generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for obtaining and analyzing reference spectra of chemical standards.
Caption: Workflow for acquiring and analyzing reference spectra.
Spectroscopic Showdown: Unambiguously Confirming the Structure of Tert-butyl 4-(allyloxy)piperidine-1-carboxylate
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical synthesis and drug discovery, the precise structural confirmation of novel molecules is paramount. This guide provides a comprehensive spectroscopic comparison of Tert-butyl 4-(allyloxy)piperidine-1-carboxylate, a key building block, against common alternative protected 4-hydroxypiperidine derivatives. By presenting key experimental data and detailed protocols, this document serves as a practical resource for researchers to unequivocally verify the structure of their synthesized compounds.
At a Glance: Spectroscopic Fingerprints
The following tables summarize the key spectroscopic data for this compound and two common alternatives: tert-butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine) and 1-benzyl-4-hydroxypiperidine (N-benzyl-4-hydroxypiperidine). These datasets provide a clear basis for structural differentiation.
Table 1: ¹H NMR Data Comparison (Chemical Shift δ in ppm)
| Compound | Boc Group (-C(CH₃)₃) | Piperidine Ring Protons | Allyl/Benzyl/Hydroxyl Protons |
| This compound | 1.46 (s, 9H) | 1.32-1.45 (m, 1H), 1.48-1.67 (m, 3H), 1.73-1.99 (m, 4H), 3.26-3.40 (m, 2H), 3.63-3.73 (m, 2H), 3.78-3.87 (m, 1H) | 5.85-5.95 (m, 1H, -CH=), 5.25 (dq, 1H, =CH₂), 5.15 (dq, 1H, =CH₂), 4.00 (d, 2H, -OCH₂-) |
| N-Boc-4-hydroxypiperidine [1][2][3] | 1.45 (s, 9H) | 1.40-1.55 (m, 2H), 1.85-1.95 (m, 2H), 3.00-3.15 (m, 2H), 3.65-3.80 (m, 2H), 3.85-3.95 (m, 1H) | ~1.6 (br s, 1H, -OH) |
| N-benzyl-4-hydroxypiperidine [4][5] | N/A | 1.50-1.70 (m, 2H), 1.85-2.00 (m, 2H), 2.10-2.25 (m, 2H), 2.75-2.90 (m, 2H), 3.50 (s, 2H, -NCH₂Ph), 3.70-3.85 (m, 1H) | 7.20-7.40 (m, 5H, Ar-H), ~1.8 (br s, 1H, -OH) |
Table 2: ¹³C NMR Data Comparison (Chemical Shift δ in ppm)
| Compound | Boc Group (-C(CH₃)₃ & -C=O) | Piperidine Ring Carbons | Allyl/Benzyl Group Carbons |
| This compound | 28.7, 79.3, 155.0 | 30.6, 46.4 (approx.), 74.0 (approx., C-O) | 69.8 (-OCH₂-), 116.8 (=CH₂), 135.2 (-CH=) |
| N-Boc-4-hydroxypiperidine [1][3] | 28.5, 79.6, 154.9 | 34.2, 43.1, 67.5 (C-OH) | N/A |
| N-benzyl-4-hydroxypiperidine [4] | N/A | 34.2, 52.5, 67.7 (C-OH) | 63.2 (-NCH₂Ph), 127.2, 128.3, 129.2, 138.2 (Ar-C) |
Table 3: IR Spectroscopy Data Comparison (Wavenumber cm⁻¹)
| Compound | Key Functional Group Peaks |
| This compound | ~2971, 2872 (C-H stretch), ~1692 (C=O, urethane), ~1645 (C=C, allyl), ~1169 (C-O stretch) |
| N-Boc-4-hydroxypiperidine [3][6] | ~3400 (br, O-H stretch), ~2970 (C-H stretch), ~1680 (C=O, urethane), ~1170 (C-O stretch) |
| N-benzyl-4-hydroxypiperidine [4][7] | ~3300 (br, O-H stretch), ~3030 (Ar C-H stretch), ~2930, 2810 (C-H stretch), ~1100 (C-O stretch) |
Table 4: Mass Spectrometry Data Comparison (m/z)
| Compound | Molecular Ion ([M+H]⁺) | Key Fragments |
| This compound | 242.1756 (Calculated for C₁₃H₂₄NO₃) | Fragments corresponding to the loss of the Boc group (-100), isobutylene (-56), and the allyl group (-41). |
| N-Boc-4-hydroxypiperidine [1][3] | 202.1443 | 146.1 ([M-C₄H₈+H]⁺), 102.1 ([M-Boc+H]⁺) |
| N-benzyl-4-hydroxypiperidine [4][8] | 192.1388 | 91.1 (tropylium ion, [C₇H₇]⁺) |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Instrument-specific parameters may require optimization.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters include a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. The number of scans will depend on the sample concentration.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, data is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Perform a background scan of the clean salt plates before running the sample.
-
3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition (Electrospray Ionization - ESI):
-
Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.
-
Acquire the spectrum in positive ion mode.
-
Typical ESI source parameters include a capillary voltage of 3-4 kV, a nebulizing gas pressure of 10-20 psi, and a drying gas flow rate of 5-10 L/min at a temperature of 200-300 °C.
-
Workflow for Structural Confirmation
The following diagram illustrates a logical workflow for the spectroscopic confirmation of a synthesized organic molecule like this compound.
By systematically applying these spectroscopic techniques and comparing the acquired data with the reference values provided, researchers can confidently confirm the structure of this compound and distinguish it from its common synthetic precursors or alternatives.
References
- 1. N-Boc-4-hydroxypiperidine | 109384-19-2 | Benchchem [benchchem.com]
- 2. N-BOC-4-Hydroxypiperidine(109384-19-2) 1H NMR spectrum [chemicalbook.com]
- 3. Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Benzylpiperidin-4-ol | C12H17NO | CID 78461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Benzyl-4-hydroxypiperidine(4727-72-4) 1H NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 4-Piperidinol, 1-(phenylmethyl)- [webbook.nist.gov]
- 8. 1-Benzyl-4-hydroxypiperidine(4727-72-4) MS spectrum [chemicalbook.com]
A Comparative Guide to Alternatives for Tert-butyl 4-(allyloxy)piperidine-1-carboxylate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly in pharmaceutical development, the strategic use of protecting groups is essential for achieving desired chemical transformations. Tert-butyl 4-(allyloxy)piperidine-1-carboxylate serves as a valuable building block, providing a Boc-protected piperidine scaffold with a 4-position hydroxyl group masked by an allyl ether. The allyl group is favored for its stability and mild, specific deprotection conditions using palladium catalysis, which offers excellent orthogonality with many other protecting groups.[1][2]
However, synthetic strategies often demand alternative reagents due to factors like cost, compatibility with other functional groups, or different desired reactivity. This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data and detailed protocols to aid researchers in selecting the optimal building block for their specific synthetic needs.
The primary alternatives fall into two main categories:
-
Direct Use of the Unprotected Alcohol: Utilizing Tert-butyl 4-hydroxypiperidine-1-carboxylate directly.
-
Alternative Protecting Groups: Masking the hydroxyl group of Tert-butyl 4-hydroxypiperidine-1-carboxylate with protecting groups other than allyl, such as benzyl or silyl ethers.
Performance Comparison of Key Alternatives
The choice of reagent is dictated by the planned synthetic route, specifically the reaction conditions the piperidine moiety will be subjected to. The following tables provide quantitative data and stability profiles for the most common alternatives.
Table 1: Comparison of Protecting Groups for 4-Hydroxypiperidine
| Protecting Group | Structure | Typical Protection Conditions | Typical Deprotection Conditions | Representative Yield (Deprotection) |
| None (Free -OH) | N/A | N/A | N/A | N/A |
| Allyl (All) | R-O-CH₂CH=CH₂ | NaH, Allyl Bromide, THF | Pd(PPh₃)₄, K₂CO₃, MeOH[2] | High |
| Benzyl (Bn) | R-O-CH₂Ph | NaH, Benzyl Bromide, THF, 0 °C to RT[2] | H₂, 10% Pd/C, MeOH, RT[2] | >95% |
| tert-Butyldimethylsilyl (TBDMS) | R-O-Si(CH₃)₂(t-Bu) | TBDMS-Cl, Imidazole, DMF | Tetrabutylammonium fluoride (TBAF), THF | High |
Table 2: Chemical Stability Profile
| Protecting Group | Acidic Conditions | Basic Conditions | Catalytic Hydrogenolysis (H₂, Pd/C) | Oxidizing Agents |
| None (Free -OH) | Stable | Stable (can be deprotonated) | Stable | Susceptible to Oxidation |
| Allyl (All) | Generally Stable[1] | Generally Stable[1] | May be reduced depending on catalyst/conditions | Generally Stable |
| Benzyl (Bn) | Highly Stable[3] | Highly Stable[3] | Labile (Cleaved)[3] | Generally Stable |
| tert-Butyldimethylsilyl (TBDMS) | Labile[4] | Stable[4] | Stable | Stable |
Detailed Analysis of Alternatives
Tert-butyl 4-hydroxypiperidine-1-carboxylate (Unprotected)
The most direct and cost-effective alternative is the unprotected precursor, also known as N-Boc-4-hydroxypiperidine. It is a versatile building block for introducing the piperidine motif.[5]
-
Advantages:
-
Eliminates protection and deprotection steps, improving atom economy and reducing synthesis time.
-
The hydroxyl group is a versatile handle for direct functionalization. It can be used in Mitsunobu reactions to form ethers[6], esterified, or oxidized to the corresponding ketone (N-Boc-4-oxopiperidine).
-
N-Boc-4-oxopiperidine is a key precursor for reductive amination to introduce substituents at the 4-position.
-
-
Limitations:
-
The free hydroxyl group is incompatible with strongly basic, nucleophilic, or electrophilic reagents that would react with it (e.g., Grignard reagents, strong oxidizing agents).[4]
-
Tert-butyl 4-(benzyloxy)piperidine-1-carboxylate (Bn Protected)
The benzyl (Bn) ether is a robust and widely used protecting group for alcohols, making it an excellent alternative to the allyl ether.[3][7]
-
Advantages:
-
Limitations:
Tert-butyl 4-((tert-butyldimethylsilyl)oxy)piperidine-1-carboxylate (TBDMS Protected)
Silyl ethers, particularly the TBDMS group, are among the most common alcohol protecting groups used in modern drug synthesis.[4]
-
Advantages:
-
Limitations:
Logical Flow for Reagent Selection
The selection of an appropriate protecting group, or the decision to proceed without one, is critical. The following diagram illustrates a decision-making workflow based on the planned downstream reaction conditions.
Caption: Decision workflow for selecting a 4-hydroxypiperidine building block.
Experimental Protocols
The following protocols are representative procedures for the protection and deprotection of Tert-butyl 4-hydroxypiperidine-1-carboxylate.
Protocol 1: Oxidation of N-Boc-4-hydroxypiperidine to N-Boc-4-oxopiperidine
This protocol describes the conversion of the unprotected alcohol to the ketone, a versatile intermediate.
Workflow Diagram:
Caption: Experimental workflow for the Dess-Martin oxidation of N-Boc-4-hydroxypiperidine.
Materials:
-
Tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq)
-
Dess-Martin periodinane (DMP) (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Tert-butyl 4-hydroxypiperidine-1-carboxylate in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add Dess-Martin periodinane portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-Boc-4-oxopiperidine.
Protocol 2: Protection as a Benzyl Ether
Materials:
-
Tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Benzyl bromide (BnBr) (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Suspend NaH in anhydrous THF in a flask under a nitrogen atmosphere and cool to 0 °C.[2]
-
Slowly add a solution of Tert-butyl 4-hydroxypiperidine-1-carboxylate in anhydrous THF.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.[2]
-
Cool the reaction back to 0 °C and add benzyl bromide dropwise.[2]
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Carefully quench the reaction at 0 °C by the slow addition of water.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by chromatography.[2]
Protocol 3: Deprotection of a Benzyl Ether by Hydrogenolysis
Materials:
-
Tert-butyl 4-(benzyloxy)piperidine-1-carboxylate (1.0 eq)
-
10% Palladium on activated carbon (Pd/C) (catalytic amount, ~5-10 mol%)
-
Methanol (MeOH)
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
Procedure:
-
Dissolve the benzyl ether substrate in methanol.[2]
-
Carefully add a catalytic amount of 10% Pd/C to the solution.[2]
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction vigorously at room temperature. Monitor the reaction by TLC for the disappearance of the starting material.[2]
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the pad with methanol and concentrate the filtrate under reduced pressure to yield the deprotected alcohol.[2]
References
- 1. Allyl Ethers [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. learninglink.oup.com [learninglink.oup.com]
- 5. N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis_Chemicalbook [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
cost-effectiveness of different Tert-butyl 4-(allyloxy)piperidine-1-carboxylate synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two common methods for the synthesis of tert-butyl 4-(allyloxy)piperidine-1-carboxylate, a valuable building block in medicinal chemistry. The cost-effectiveness of the traditional Williamson ether synthesis, utilizing a strong base, is compared against a phase-transfer catalyzed approach. This analysis is supported by detailed experimental protocols, cost breakdowns of reagents, and workflow visualizations to aid researchers in selecting the most suitable method for their needs.
Method 1: Williamson Ether Synthesis with Sodium Hydride
The Williamson ether synthesis is a widely used and reliable method for preparing ethers. In this approach, the alcohol, tert-butyl 4-hydroxypiperidine-1-carboxylate, is deprotonated with a strong base, sodium hydride, to form an alkoxide. This is followed by a nucleophilic substitution reaction with allyl bromide to yield the desired ether.
Experimental Protocol
To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq.) in anhydrous tetrahydrofuran (THF), sodium hydride (1.2 eq., 60% dispersion in mineral oil) is added portion-wise at 0°C under an inert atmosphere. The reaction mixture is stirred at this temperature for 30 minutes. Allyl bromide (1.2 eq.) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is carefully quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography. While a specific yield for this exact reaction is not widely published, similar Williamson ether syntheses with N-Boc-4-hydroxypiperidine and other alkyl halides typically report yields in the range of 80-90%. For the purpose of this guide, an estimated yield of 85% will be used for cost analysis.
Method 2: Phase-Transfer Catalyzed Williamson Ether Synthesis
An alternative to the use of hazardous strong bases like sodium hydride is the implementation of a phase-transfer catalyst (PTC). This method utilizes a biphasic system with a less hazardous and more economical base, such as potassium hydroxide. The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the hydroxide ion into the organic phase to deprotonate the alcohol, allowing the reaction to proceed.
Experimental Protocol
A mixture of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq.), powdered potassium hydroxide (3.0 eq.), and tetrabutylammonium bromide (0.1 eq.) in a suitable organic solvent such as toluene is stirred vigorously. Allyl bromide (1.2 eq.) is added, and the mixture is heated to 50-60°C for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and water is added. The organic layer is separated, and the aqueous layer is extracted with the same solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The product is then purified by column chromatography. Reported yields for analogous phase-transfer catalyzed etherifications often range from 75-85%. An estimated yield of 80% will be used for this analysis.
Cost-Effectiveness Comparison
The following table summarizes the estimated costs for the synthesis of 10 grams of this compound using the two described methods. Prices of reagents are based on currently available catalog prices from major chemical suppliers and may vary.
| Reagent | Method 1: Williamson (NaH) | Method 2: PTC (KOH/TBAB) |
| Starting Material | ||
| tert-Butyl 4-hydroxypiperidine-1-carboxylate | ~$45 / 10g | ~$45 / 10g |
| Reagents | ||
| Allyl Bromide | ~$15 / 10g | ~$15 / 10g |
| Sodium Hydride (60% in oil) | ~$10 / 2g | - |
| Potassium Hydroxide | - | ~$2 / 10g |
| Tetrabutylammonium Bromide | - | ~$5 / 3g |
| Solvents & Other | ||
| Anhydrous THF | ~$10 | - |
| Toluene | - | ~$5 |
| Column Chromatography Silica Gel | ~$20 | ~$20 |
| Solvents for Chromatography | ~$15 | ~$15 |
| Estimated Total Cost (per 10g product) | ~$115 | ~$107 |
| Estimated Yield | 85% | 80% |
| Estimated Cost per Gram | ~$13.53 | ~$13.38 |
Experimental and Logical Workflow Diagrams
Conclusion
Both the traditional Williamson ether synthesis with sodium hydride and the phase-transfer catalyzed method are effective for the preparation of this compound.
From a cost perspective, the phase-transfer catalysis method presents a slight advantage, with an estimated cost per gram that is marginally lower than the traditional method. The primary cost saving in the PTC method comes from the use of inexpensive potassium hydroxide as the base.
Beyond cost, the phase-transfer catalysis method offers significant advantages in terms of safety and ease of handling. Sodium hydride is a highly flammable and moisture-sensitive reagent that requires careful handling under an inert atmosphere. In contrast, potassium hydroxide is a more manageable solid base, and the overall PTC procedure is generally considered safer and more amenable to scale-up.
For researchers and drug development professionals, the choice between these two methods will depend on the specific requirements of their project. For small-scale synthesis where maximizing yield is the absolute priority, the traditional Williamson ether synthesis may be slightly preferred. However, for larger-scale preparations, or where safety and operational simplicity are major considerations, the phase-transfer catalyzed Williamson ether synthesis is the more cost-effective and practical choice.
Navigating the Synthesis of Tert-butyl 4-(allyloxy)piperidine-1-carboxylate: A Solvent-Centric Performance Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of the influence of different solvents on the performance of the O-allylation of tert-butyl 4-hydroxypiperidine-1-carboxylate to produce tert-butyl 4-(allyloxy)piperidine-1-carboxylate, a crucial building block in the synthesis of various pharmaceutical agents.
The O-allylation of tert-butyl 4-hydroxypiperidine-1-carboxylate is typically achieved through a Williamson ether synthesis, an S(_N)2 reaction involving an alkoxide intermediate and an alkyl halide. The choice of solvent is a critical parameter in this reaction, significantly impacting reaction rate, yield, and purity by influencing the solubility of reactants and the solvation of the nucleophile.
Performance Comparison of Solvents
| Solvent | Typical Base | Typical Reaction Conditions | Reported Yield (%) | Reaction Time (h) | Purity/Side Reactions |
| Tetrahydrofuran (THF) | Sodium Hydride (NaH) | 0 °C to room temperature | ~85-95 | 12-24 | Good purity, potential for incomplete reaction if conditions are not optimized. |
| N,N-Dimethylformamide (DMF) | Sodium Hydride (NaH) | Room temperature | ~88-95 | 12-18 | High yields, but can be more challenging to remove during workup. Potential for side reactions at higher temperatures. |
| Dichloromethane (DCM) | Phase Transfer Catalyst (e.g., TBAB) with aq. NaOH | Room temperature | ~95 | 15 | Good yields under phase-transfer conditions, which can be milder. |
| Acetonitrile (MeCN) | Cesium Carbonate (Cs(_2)CO(_3)) | Reflux | High (qualitative) | Not specified | Often used for challenging etherifications due to its high polarity and ability to be used at higher temperatures. |
Note: The yields and reaction times presented are collated from various sources for the O-alkylation of N-Boc-4-hydroxypiperidine and its derivatives and may not be directly comparable due to variations in other reaction parameters such as base, temperature, and stoichiometry.
Experimental Protocols
Below are detailed experimental protocols for the O-allylation of tert-butyl 4-hydroxypiperidine-1-carboxylate in different solvent systems.
Experimental Protocol 1: O-Allylation in Tetrahydrofuran (THF)
Materials:
-
Tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Allyl bromide (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate in anhydrous THF is added dropwise.
-
The resulting mixture is stirred at 0 °C for 30 minutes to allow for the formation of the alkoxide.
-
Allyl bromide is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours, with progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound.
Experimental Protocol 2: O-Allylation in N,N-Dimethylformamide (DMF)
Materials:
-
Tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Allyl bromide (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate in anhydrous DMF at 0 °C under an inert atmosphere, sodium hydride is added portion-wise.
-
The mixture is stirred at 0 °C for 30 minutes.
-
Allyl bromide is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature for 12-18 hours, monitored by TLC.
-
After completion, the reaction is quenched by the slow addition of water.
-
The mixture is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography to yield the desired product.
Reaction Pathway and Logic
The synthesis of this compound via Williamson ether synthesis follows a well-defined pathway. The choice of solvent plays a crucial role in the efficiency of this S(_N)2 reaction.
A Researcher's Guide to Assessing the Cross-Reactivity of Tert-butyl 4-(allyloxy)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-(allyloxy)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core, a structure prevalent in a wide array of pharmaceuticals.[1][2] The N-Boc protecting group suggests its use as an intermediate in the synthesis of more complex molecules.[3] While specific biological activity and cross-reactivity data for this particular molecule are not extensively documented in publicly available literature, its structural motifs—the 4-alkoxy-piperidine and the allyl ether group—are present in compounds with known pharmacological activities.[4][5][6]
This guide provides a comprehensive framework for assessing the potential cross-reactivity of this compound. It is designed to be a practical resource, offering a hypothetical yet systematic approach to identifying potential off-target interactions. The methodologies and data presentation formats described herein are broadly applicable to the characterization of novel chemical entities in drug discovery.
Comparative Analysis of Cross-Reactivity Assessment Strategies
A thorough assessment of a compound's cross-reactivity involves a multi-pronged approach, progressing from computational predictions to in vitro assays and potentially in vivo studies. This guide compares three key strategies:
-
Computational and Database Screening (In Silico): An initial, cost-effective step to predict potential targets based on structural similarity to known ligands.
-
In Vitro Target-Based Screening: Direct assessment of the compound's interaction with a panel of purified receptors, enzymes, and ion channels.
-
Cell-Based Functional Assays: Evaluation of the compound's effect on cellular signaling pathways to understand its functional consequences.
The following sections detail the experimental protocols and data presentation for a hypothetical assessment of this compound.
Hypothetical Cross-Reactivity Profiling Workflow
The following workflow outlines a systematic approach to characterizing the cross-reactivity of our lead compound.
Caption: A phased workflow for assessing compound cross-reactivity.
Data Presentation: Summarizing Cross-Reactivity Data
Clear and concise data presentation is crucial for interpreting cross-reactivity profiles. The following tables illustrate how quantitative data from the proposed experiments should be structured.
Table 1: Initial Broad Panel Screening Results
| Target Class | Representative Target | % Inhibition at 10 µM |
| GPCRs | Histamine H3 Receptor | 65% |
| Opioid Receptor (μ) | 45% | |
| Serotonin Receptor (5-HT2A) | 15% | |
| Enzymes | Acetylcholinesterase (AChE) | 72% |
| Butyrylcholinesterase (BuChE) | 58% | |
| Ion Channels | hERG | 8% |
Table 2: Dose-Response Affinity and Potency Data for Confirmed Hits
| Target | Assay Type | Kᵢ (nM) | IC₅₀ (nM) |
| Histamine H3 Receptor | Radioligand Binding | 125 | - |
| Acetylcholinesterase | Enzyme Inhibition | - | 850 |
| Butyrylcholinesterase | Enzyme Inhibition | - | 1530 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings.
Radioligand Binding Assay (Histamine H3 Receptor)
-
Objective: To determine the binding affinity (Kᵢ) of this compound for the human Histamine H3 receptor (hH3R).
-
Materials:
-
Cell membranes expressing the recombinant human H3 receptor.
-
Radioligand: [³H]-Nα-methylhistamine.
-
Test compound: this compound.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates and glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Cell membranes are incubated with the radioligand and varying concentrations of the test compound in the assay buffer.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Filters are washed with ice-cold wash buffer.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled reference ligand.
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Enzyme Inhibition Assay (Cholinesterases)
-
Objective: To determine the inhibitory potency (IC₅₀) of the test compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
-
Materials:
-
Purified human AChE and BuChE.
-
Substrate: Acetylthiocholine or butyrylthiocholine.
-
Ellman's reagent (DTNB).
-
Test compound.
-
Assay buffer: Phosphate buffer, pH 8.0.
-
96-well plate reader.
-
-
Procedure:
-
The enzyme is pre-incubated with varying concentrations of the test compound.
-
The substrate and Ellman's reagent are added to initiate the reaction.
-
The formation of the yellow product (5-thio-2-nitrobenzoate) is monitored spectrophotometrically at 412 nm.
-
The rate of reaction is calculated for each concentration of the inhibitor.
-
The IC₅₀ value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Functional Assay (cAMP Assay for H3 Receptor)
-
Objective: To determine if the test compound acts as an agonist or antagonist at the H3 receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.
-
Materials:
-
CHO cells stably expressing the human H3 receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Reference H3 receptor agonist and antagonist.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Antagonist Mode:
-
Cells are pre-incubated with varying concentrations of the test compound.
-
A fixed concentration of a reference agonist is added to stimulate the cells.
-
Forskolin is added to amplify the cAMP signal.
-
Cells are lysed, and the intracellular cAMP concentration is measured using a suitable assay kit.
-
A rightward shift in the agonist's dose-response curve indicates antagonistic activity.
-
-
Agonist Mode:
-
Cells are incubated with varying concentrations of the test compound in the presence of forskolin.
-
A decrease in forskolin-stimulated cAMP levels indicates agonistic activity.
-
-
Mandatory Visualizations
Hypothetical Signaling Pathway for a Gᵢ-Coupled Receptor
Caption: A simplified diagram of a Gᵢ-coupled receptor signaling pathway.
Conclusion
While this compound currently lacks a defined pharmacological profile, the systematic application of the described methodologies can effectively elucidate its potential for cross-reactivity. By employing a combination of in silico, in vitro, and cell-based assays, researchers can build a comprehensive understanding of a novel compound's selectivity and potential off-target effects. This structured approach is fundamental to modern drug discovery, enabling informed decisions in lead optimization and preclinical development.
References
- 1. ijnrd.org [ijnrd.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]
- 4. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proxicromil - Wikipedia [en.wikipedia.org]
- 6. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Tert-butyl 4-(allyloxy)piperidine-1-carboxylate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Tert-butyl 4-(allyloxy)piperidine-1-carboxylate. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a chemical that can cause skin and serious eye irritation, and may also lead to respiratory irritation. Adherence to strict safety protocols, including the use of appropriate Personal Protective Equipment (PPE), is mandatory to mitigate these risks.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
An eyewash station and safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment Summary:
| PPE Type | Specification | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. | Protects against splashes and eye irritation. |
| Hand Protection | Chemical-resistant gloves. Based on data for similar piperidine compounds, Butyl rubber or Nitrile rubber are recommended.[1] | Prevents skin contact and irritation. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. For larger quantities or splash potential, chemical-resistant aprons or coveralls are advised. | Protects skin from accidental contact. |
| Respiratory Protection | Not typically required if work is performed in a well-ventilated fume hood. If ventilation is inadequate or if aerosols are generated, a NIOSH-approved respirator is necessary. | Prevents respiratory tract irritation. |
Quantitative Glove Performance Data (Based on Piperidine)
While specific breakthrough times for this compound are not available, the following data for piperidine provides a strong reference for glove selection. Increased temperatures and stretching of the glove material can reduce breakthrough times.[1]
| Glove Material | Material Thickness | Breakthrough Time (Permeation Level) | Recommendation |
| Butyl caoutchouc (butyl rubber) | 0.7 mm | > 480 minutes (level 6)[1] | Excellent for prolonged contact. |
| NBR (Nitrile rubber) | > 0.3 mm | > 120 minutes (level 4)[1] | Good for splash protection and shorter duration tasks. |
Note: Always inspect gloves for any signs of degradation or perforation before use.[1]
Detailed Experimental Protocol: Handling and Use
Preparation and Weighing:
-
Don all required PPE as outlined in the table above.
-
Conduct all handling operations within a certified chemical fume hood.
-
To minimize dust or aerosol generation, handle the solid compound carefully.
-
Use appropriate tools (e.g., spatula, weighing paper) for transferring and weighing the chemical.
Dissolution and Reaction Setup:
-
Add the compound to the solvent slowly to avoid splashing.
-
If heating is required, use a well-controlled heating mantle and ensure proper ventilation.
-
Keep the reaction vessel closed to prevent the release of vapors.
Post-Reaction Work-up and Purification:
-
Allow the reaction mixture to cool to a safe temperature before opening the vessel.
-
Perform all extractions, distillations, and other purification steps within the fume hood.
Safe Handling and Storage Workflow
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Waste Segregation and Collection:
-
All waste materials, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility is confirmed.
Disposal Procedure:
-
Dispose of chemical waste through a licensed and approved hazardous waste disposal company. Adhere to all local, state, and federal regulations for chemical waste disposal.
-
Contaminated packaging should be triple-rinsed (if appropriate) and disposed of as hazardous waste.
Emergency Procedures
Spill Response:
-
Evacuate the immediate area and ensure adequate ventilation.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area thoroughly.
First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
If ingested: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
